molecular formula C14H23NO2 B1324197 2-Undecanoyloxazole CAS No. 898758-45-7

2-Undecanoyloxazole

Cat. No.: B1324197
CAS No.: 898758-45-7
M. Wt: 237.34 g/mol
InChI Key: ZXRINHMDCFEPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Undecanoyloxazole is a useful research compound. Its molecular formula is C14H23NO2 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-oxazol-2-yl)undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-10-13(16)14-15-11-12-17-14/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRINHMDCFEPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642040
Record name 1-(1,3-Oxazol-2-yl)undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-45-7
Record name 1-(2-Oxazolyl)-1-undecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Oxazol-2-yl)undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 2-Alkyloxazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the diverse biological activities of 2-alkyloxazoles, a class of heterocyclic compounds demonstrating significant therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental workflows required for their evaluation. We will delve into the causality behind experimental design, ensuring a robust and validated approach to investigating this promising chemical scaffold.

The 2-Alkyloxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.[1] This scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable physicochemical properties and ability to engage in various non-covalent interactions with biological targets.[2] The substitution pattern on the oxazole ring plays a pivotal role in defining its biological profile.[1][3] Specifically, substitution at the C2 position with an alkyl group (a 2-alkyloxazole) has given rise to compounds with potent and selective activities, ranging from antiviral to anti-inflammatory effects. This guide will focus on the unique biological landscape carved out by this particular substitution.

Core Biological Activities and Mechanisms of Action

The therapeutic potential of 2-alkyloxazoles is not monolithic; rather, it spans several distinct and highly relevant disease areas. The nature of the alkyl substituent is often a critical determinant of both potency and the specific biological target engaged.

Antiviral Activity: Potent Inhibition of HCV Replication

A significant breakthrough in the field was the discovery of 2-alkyloxazoles as potent inhibitors of Hepatitis C Virus (HCV) replication.[4]

Mechanism of Action: Targeting PI4KIIIβ

The primary mechanism for the anti-HCV activity of these compounds is the selective inhibition of phosphatidylinositol-4-kinase III beta (PI4KIIIβ).[4] This host cell lipid kinase is a critical factor for HCV, as the virus hijacks it to create a specialized membrane web in the cytoplasm—the site of viral replication. By inhibiting PI4KIIIβ, 2-alkyloxazoles disrupt the integrity of this replication complex, effectively halting the viral life cycle.[4] This host-targeting mechanism is advantageous as it presents a higher barrier to the development of viral resistance compared to direct-acting antivirals.

Below is a diagram illustrating the role of PI4KIIIβ in the HCV replication cycle and the inhibitory action of 2-alkyloxazoles.

HCV_PI4KIIIbeta_Inhibition cluster_host Host Cell Cytoplasm cluster_virus Viral Replication HCV_RNA HCV RNA ER Endoplasmic Reticulum (ER) HCV_RNA->ER Hijacks PI4KIIIb PI4KIIIβ (Host Kinase) ER->PI4KIIIb Recruits PI4P PI4P Lipid PI4KIIIb->PI4P Generates Membrane_Web Membranous Web (Replication Complex) PI4P->Membrane_Web Essential for formation Replication HCV RNA Replication Membrane_Web->Replication New_Virions New Virions Replication->New_Virions Alkyloxazole 2-Alkyloxazole Inhibitor Alkyloxazole->PI4KIIIb Inhibits

Caption: Inhibition of HCV replication by 2-alkyloxazoles via PI4KIIIβ.

Structure-Activity Relationship (SAR) Insights: SAR studies have demonstrated that the nature of the 2-alkyl group is crucial for potent PI4KIIIβ inhibition. Variations in chain length, branching, and the introduction of cyclic moieties directly impact the inhibitory concentration. This highlights the importance of fine-tuning this substituent for optimal target engagement.

Anti-inflammatory Activity: Modulation of the Arachidonic Acid Cascade

Certain 2-alkyloxazole derivatives have emerged as effective anti-inflammatory agents by targeting key enzymes in the arachidonic acid (AA) pathway.[5]

Mechanism of Action: 5-Lipoxygenase (5-LOX) Inhibition

The primary anti-inflammatory mechanism involves the inhibition of 5-lipoxygenase (5-LOX), a critical enzyme responsible for the synthesis of leukotrienes.[5] Leukotrienes are potent lipid mediators that play a central role in initiating and sustaining inflammatory responses, particularly in conditions like asthma and arthritis. By blocking 5-LOX, 2-alkyloxazoles prevent the conversion of AA into leukotrienes, thereby dampening the inflammatory cascade.[5] Dual inhibition of both 5-LOX and cyclooxygenase (COX) enzymes is considered a promising strategy for developing next-generation anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[6][7]

The diagram below outlines the 5-LOX pathway and its inhibition.

LOX_Pathway_Inhibition AA Arachidonic Acid (AA) (from cell membrane) Five_LOX 5-Lipoxygenase (5-LOX) AA->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 converts FLAP FLAP (Co-factor) FLAP->Five_LOX activates LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation (Asthma, Arthritis) LTB4->Inflammation LTC4->Inflammation Alkyloxazole 2-Alkyloxazole Derivative Alkyloxazole->Five_LOX Inhibits

Caption: 2-Alkyloxazoles as inhibitors of the 5-LOX inflammatory pathway.

Antibacterial Activity

The oxazole scaffold is a known constituent of molecules with antibacterial properties.[1] Studies on 2,4-disubstituted oxazoles have revealed that the presence of a 2-alkyl group can significantly influence antibacterial activity.[8] While the precise mechanisms are often multifaceted and depend on the full substitution pattern, they can include disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The efficacy varies across different bacterial strains, indicating that specific structural features are required to target Gram-positive versus Gram-negative bacteria.[8]

Quantitative Analysis of Biological Activity

The following table summarizes representative quantitative data for 2-alkyloxazole derivatives across different biological assays. This data is essential for comparing potency and guiding lead optimization efforts.

Compound ClassTargetAssay TypeRepresentative IC₅₀ / MICReference
2-AlkyloxazolesPI4KIIIβIn Vitro Kinase AssaySub-micromolar[4]
2-AlkyloxazolesHCV RepliconCell-Based AssayLow micromolar[4]
N-aryl-5-aryloxazol-2-amine5-LipoxygenaseIn Vitro Enzymatic AssayMicromolar[5]
2,4-Disubstituted OxazolesS. aureus, E. coliMIC AssayVaries with substitution[8]

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of findings, protocols must be designed as self-validating systems. This involves including appropriate positive and negative controls, reference compounds, and counter-screens to confirm the mechanism of action.

General Workflow for Screening

The logical flow for evaluating a new series of 2-alkyloxazoles is critical. It should progress from broad, high-throughput screening to more specific, mechanism-based assays.

Screening_Workflow A Synthesis of 2-Alkyloxazole Library B Primary Screening (e.g., Cell Viability, Antiviral Replicon Assay) A->B C Hit Identification (Compounds showing desired activity) B->C D Dose-Response Analysis (Calculate IC₅₀/EC₅₀) C->D E Mechanism of Action (MoA) Assays (e.g., Kinase Inhibition, 5-LOX Assay) D->E F Selectivity & Cytotoxicity (Counter-screens against related targets and host cell toxicity) E->F Confirm on-target effect G Lead Optimization (SAR-guided chemical modification) F->G Validate lead candidates

Caption: A validated workflow for identifying and optimizing bioactive 2-alkyloxazoles.

Protocol: In Vitro PI4KIIIβ Inhibition Assay

Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PI4KIIIβ. It is the foundational experiment to validate the proposed mechanism of action for anti-HCV activity. A positive result here strongly suggests the compound is an on-target inhibitor.

Methodology:

  • Reagents: Recombinant human PI4KIIIβ enzyme, PI substrate, ATP (with a γ-³²P or γ-³³P radiolabel, or use a luminescence-based ATP detection kit like Kinase-Glo®), kinase assay buffer, 2-alkyloxazole compounds, and a known PI4KIIIβ inhibitor (positive control).

  • Preparation: Serially dilute the 2-alkyloxazole compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the PI substrate, and the diluted compounds (or DMSO for the negative control).

  • Initiation: Add PI4KIIIβ enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Kinase Reaction: Start the reaction by adding the ATP solution. Incubate for 30-60 minutes at 30°C.

  • Termination & Detection:

    • Radiometric: Stop the reaction by adding a stop solution. Spot the reaction mixture onto a filter membrane, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence: Stop the reaction and add the Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.

Protocol: Cell-Based HCV Replicon Assay

Causality: This assay moves from the isolated enzyme to a functional cellular context. It confirms that the compound's enzymatic inhibition translates into an actual antiviral effect within a host cell. It also provides an initial assessment of cell permeability and cytotoxicity.

Methodology:

  • Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV replicon. These replicons often contain a reporter gene, such as Luciferase, for easy quantification.

  • Plating: Seed the replicon-containing cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-alkyloxazole compounds. Include a known HCV inhibitor as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates for 48-72 hours to allow the compound to act on viral replication.

  • Lysis & Reporter Assay: Lyse the cells and measure the Luciferase activity using a commercial kit and a luminometer. The light output is directly proportional to the level of HCV replication.

  • Cytotoxicity Counter-Screen: In a parallel plate with the same cells (or the parental Huh-7 line), perform a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS) to measure cell viability. This is crucial to ensure that the observed reduction in replication is not simply due to the compound killing the host cells.

  • Data Analysis: Calculate the EC₅₀ (effective concentration) for antiviral activity and the CC₅₀ (cytotoxic concentration). The ratio of CC₅₀ to EC₅₀ determines the selectivity index (SI), a key parameter for a promising antiviral candidate.

Conclusion and Future Directions

The 2-alkyloxazole scaffold represents a versatile and highly druggable chemical entity. Its demonstrated activities as an antiviral agent via PI4KIIIβ inhibition and as an anti-inflammatory agent through 5-LOX modulation underscore its therapeutic potential. The key to unlocking this potential lies in a deep understanding of its structure-activity relationships, particularly concerning the C2-alkyl substituent.

Future research should focus on:

  • Expanding the SAR: Systematically exploring a wider range of alkyl groups (e.g., incorporating fluorine, cyclopropyl rings, or other functional groups) to enhance potency and selectivity.

  • Elucidating Polypharmacology: Investigating whether optimized compounds can act as dual inhibitors (e.g., PI4KIIIβ and 5-LOX) for complex diseases.

  • In Vivo Evaluation: Progressing lead candidates from in vitro and cell-based assays into preclinical animal models to assess their pharmacokinetic properties, efficacy, and safety.

By employing the rigorous, mechanism-driven experimental approaches outlined in this guide, the scientific community can continue to develop 2-alkyloxazole-based compounds into next-generation therapeutics.

References

  • Keaney, E. P., et al. (2014). 2-Alkyloxazoles as potent and selective PI4KIIIβ inhibitors demonstrating inhibition of HCV replication. Bioorganic & Medicinal Chemistry Letters, 24(16), 3714-3718. [Link]

  • Pattan, S. R., et al. (2012). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Rasayan Journal of Chemistry, 5(1), 86-95. [Link]

  • Shweta, K., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Chinese Chemical Society, 66(3), 259-273. [Link]

  • Asati, V., & Srivastava, S. K. (2025). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Organic Chemistry, 29. [Link]

  • International Journal of Molecular and Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Kim, H. Y., et al. (2015). Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. Chemical & Pharmaceutical Bulletin, 63(6), 435-443. [Link]

  • Martel-Pelletier, J., et al. (2003). Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs. Annals of the Rheumatic Diseases, 62(6), 501-509. [Link]

  • Celikyurt, J., & Wacker, M. G. (2025). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. Medicinal Research Reviews. [Link]

Sources

Targeting the Endocannabinoid System: The Therapeutic Potential of 2-Undecanoyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Undecanoyloxazole , a synthetic


-ketoheterocycle designed as a potent, reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH) .[1] By mimicking the transition state of endocannabinoid hydrolysis, this compound serves as a critical tool for modulating the endocannabinoid system (ECS). This document details its chemical mechanism, therapeutic targets, downstream signaling pathways, and experimental validation protocols, serving as a roadmap for researchers in analgesic and anxiolytic drug discovery.[1]

Chemical Architecture & Pharmacophore[1]

This compound acts as a transition-state inhibitor. Its efficacy is derived from two distinct structural domains that exploit the catalytic machinery of serine hydrolases.

Structural Components[1][2][3][4][5]
  • The Electrophilic Warhead (

    
    -Ketooxazole):  The ketone carbonyl adjacent to the oxazole ring is highly electrophilic due to the electron-withdrawing nature of the heterocycle. This carbonyl serves as a "trap" for the active site serine nucleophile.
    
  • The Lipophilic Tail (Undecanoyl Chain): The 11-carbon aliphatic chain mimics the arachidonoyl or oleoyl tails of endogenous substrates (Anandamide, Oleamide), ensuring high-affinity binding within the enzyme's hydrophobic channel.

Mechanism of Binding

Unlike irreversible carbamate inhibitors (e.g., URB597), this compound forms a reversible hemiketal adduct.[1]

  • Entry: The undecanoyl tail penetrates the substrate-binding channel (acyl-chain binding pocket).

  • Attack: The catalytic nucleophile, Serine 241 (in rat FAAH; Ser217 in human), attacks the electrophilic ketone carbon.[1]

  • Stabilization: The resulting tetrahedral hemiketal mimics the transition state of amide hydrolysis. The oxazole nitrogen accepts a hydrogen bond from the "oxyanion hole" (often the backbone amide of Ser217/Ser241 and Gly239/Gly240), stabilizing the complex.

Primary Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)[1][6]

FAAH is the primary metabolic checkpoint for fatty acid ethanolamides (FAEs). Inhibition of FAAH by this compound results in the accumulation of bioactive lipids, enhancing their signaling tone "on-demand" at sites of synthesis.

Target Validation Data
ParameterDescription
Enzyme Class Serine Hydrolase (Amidase Signature Family)
Mechanism Reversible, competitive inhibition
Key Residues Ser241 (Nucleophile), Lys142 (Proton Shuttle), Ser217 (Oxyanion Hole)
Substrate Mimicry Anandamide (AEA), Oleoylethanolamide (OEA)
Inhibition Type Transition-state mimicry (Hemiketal formation)
Downstream Signaling Pathways

Inhibition of FAAH elevates specific lipid mediators, activating distinct receptor networks:

  • Anandamide (AEA)

    
     CB1/CB2 Receptors: 
    
    • CB1 (CNS): Analgesia, anxiolysis, reduction of excitotoxicity.[1]

    • CB2 (Peripheral/Immune): Anti-inflammatory effects, modulation of immune cell migration.[1]

  • Oleoylethanolamide (OEA) & Palmitoylethanolamide (PEA)

    
     PPAR-
    
    
    
    :
    • PPAR-

      
      :  Anti-inflammatory, neuroprotective, regulation of feeding behavior (satiety).[1]
      
  • TRPV1 (Vanilloid Receptor):

    • Elevated AEA can desensitize TRPV1 channels, contributing to analgesic effects in neuropathic pain.[1]

Pathway Visualization

The following diagram illustrates the mechanism of action and downstream signaling effects of this compound.

FAAH_Inhibition_Pathway Compound This compound FAAH FAAH Enzyme (Active Site Ser241) Compound->FAAH Targets Hemiketal Stable Hemiketal Transition State FAAH->Hemiketal Forms Adduct AEA Anandamide (AEA) Accumulation FAAH->AEA Blocks Hydrolysis OEA_PEA OEA / PEA Accumulation FAAH->OEA_PEA Blocks Hydrolysis Hemiketal->FAAH Inhibits CB1 CB1 Receptor (CNS/Periphery) AEA->CB1 Activates TRPV1 TRPV1 Channel AEA->TRPV1 Desensitizes PPAR PPAR-alpha (Nuclear) OEA_PEA->PPAR Activates Analgesia Analgesia & Anxiolysis CB1->Analgesia AntiInflam Anti-Inflammatory & Neuroprotection PPAR->AntiInflam TRPV1->Analgesia

Figure 1: Mechanism of FAAH inhibition by this compound and subsequent activation of lipid signaling pathways.

Experimental Validation Protocols

To validate this compound as a potent therapeutic agent, the following self-validating experimental workflows are recommended.

In Vitro Fluorogenic FAAH Assay

This assay quantifies the inhibition constant (


) using a fluorogenic substrate.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AMC-Arachidonoyl), 10

    
    M.
    
  • Enzyme: Rat or Human recombinant FAAH (membrane fraction).

Protocol:

  • Preparation: Dilute this compound in DMSO (7-point log scale, e.g., 1 nM to 10

    
    M).
    
  • Incubation: Pre-incubate inhibitor with FAAH enzyme (0.5

    
     g/well ) in buffer for 10 minutes at 37°C. Control: DMSO vehicle only.
    
  • Initiation: Add AMC-Arachidonoyl substrate to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Determine the slope of the linear phase (RFU/min). Calculate % Inhibition relative to vehicle. Fit data to the Cheng-Prusoff equation to derive

    
    .
    
Activity-Based Protein Profiling (ABPP)

To ensure selectivity and rule out off-target effects on other serine hydrolases (e.g., MAGL, KIAA1363).[1]

Protocol:

  • Proteome Prep: Isolate mouse brain membrane proteomes.

  • Treatment: Treat proteome with this compound (1

    
    M and 10 
    
    
    
    M) for 30 min.
  • Probe Labeling: Add Fluorophosphonate-Rhodamine (FP-Rh), a broad-spectrum serine hydrolase probe, for 30 min.[1]

  • Resolution: Quench reaction, separate proteins via SDS-PAGE.

  • Imaging: Scan gel for fluorescence.

    • Result: A disappearance of the FAAH band (approx. 63 kDa) indicates target engagement.

    • Selectivity: Retention of other bands (e.g., MAGL at 33 kDa) confirms selectivity.[1]

Selectivity & Toxicology Profile

A critical advantage of


-ketoheterocycles like this compound is their selectivity profile compared to irreversible carbamates.
TargetInteractionConsequence
FAAH High Affinity (

< 50 nM)
Therapeutic effect (Analgesia/Anxiolysis)
MAGL Low AffinityAvoids cannabinoid tolerance/dependence
COX-1/2 NegligibleNo gastrointestinal toxicity
hERG Variable (Structure dependent)Requires safety screening

Note on Selectivity: The "Undecanoyl" chain length is optimized for FAAH. Shorter chains may lose potency; longer chains may introduce solubility issues. The oxazole ring is metabolically stable compared to esters, but susceptibility to oxidative metabolism (P450s) should be assessed in liver microsomes.[1]

Future Directions & Lead Optimization

While this compound is a potent probe, drug development efforts often focus on optimizing the "Undecanoyl" chain to improve oral bioavailability and blood-brain barrier (BBB) penetration.

  • Strategy A (Linker Modification): Introducing phenoxy or phenyl groups into the alkyl chain (e.g., OL-135) can improve

    
     stacking within the active site.
    
  • Strategy B (Heterocycle Tuning): Substituting the oxazole for a thiazole or pyridine can modulate the electrophilicity of the ketone, fine-tuning the residence time on the enzyme.

References

  • Boger, D. L., et al. (2005).[1] "α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry.

  • Cravatt, B. F., et al. (2001).[1] "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences. [1]

  • Piomelli, D. (2003).[1] "The molecular logic of endocannabinoid signalling." Nature Reviews Neuroscience.

  • Ahn, K., et al. (2009).[1] "Enzymatic pathways that regulate endocannabinoid signaling in the nervous system." Chemical Reviews.

  • Vandevoorde, S. (2008).[1] "Overview of the chemical families of fatty acid amide hydrolase inhibitors." Current Topics in Medicinal Chemistry.

Sources

Technical Guide: In Vitro Screening of 2-Undecanoyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro screening of 2-Undecanoyloxazole derivatives , a class of bioactive lipids primarily recognized as transition-state inhibitors of Fatty Acid Amide Hydrolase (FAAH) .

Target Application: Modulation of Endocannabinoid Signaling via FAAH Inhibition Content Type: Technical Methodology & Strategic Analysis

Executive Summary & Mechanistic Grounding

This compound (and its structural derivatives) belongs to the class of


-ketoheterocycles . These compounds are potent, reversible inhibitors of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) .

FAAH is the primary enzyme responsible for catabolizing Anandamide (AEA) , an endocannabinoid neurotransmitter. By inhibiting FAAH, this compound derivatives elevate endogenous AEA levels, producing analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct Cannabinoid Receptor 1 (CB1) agonists.

The Pharmacophore: Why This Structure?

The "2-Undecanoyl" moiety mimics the arachidonoyl lipid tail of the natural substrate (Anandamide), while the oxazole ring activates the adjacent carbonyl group.

  • Mechanism: The active site Serine-241 of FAAH attacks the electrophilic carbonyl of the this compound.

  • Transition State: Instead of hydrolysis, the enzyme forms a stable, reversible hemiketal intermediate with the inhibitor.

  • Screening Objective: The goal of in vitro screening is to identify derivatives that maximize this binding affinity (

    
    ) while maintaining selectivity against other serine hydrolases (e.g., MAGL, COX-2).
    
Strategic Screening Cascade

The following diagram illustrates the logical flow of the screening process, moving from high-throughput enzymatic assays to cellular validation.

ScreeningCascade Library Derivative Library (this compound analogs) Primary Primary Screen: Fluorescent FAAH Assay (Recombinant Enzyme) Library->Primary High Throughput Filter1 Hit Selection (>50% Inhibition @ 10µM) Primary->Filter1 Secondary Secondary Screen: IC50 Determination & Reversibility Check Filter1->Secondary Dose-Response Selectivity Selectivity Profiling (vs. MAGL, COX-2) Secondary->Selectivity Off-Target Check Cellular Cellular Assay: AEA Accumulation Selectivity->Cellular Lead Candidates

Caption: Logical workflow for filtering this compound derivatives from chemical library to lead candidate.

Primary Screen: Fluorometric FAAH Activity Assay

The "Gold Standard" for screening these derivatives is a fluorometric assay utilizing Arachidonoyl-7-amino-4-methylcoumarin (AAMCA) . This substrate yields a fluorescent product (AMC) upon hydrolysis by FAAH.

Experimental Rationale
  • Sensitivity: Fluorescence detection allows for the identification of nanomolar potency inhibitors typical of

    
    -keto oxazoles.
    
  • Kinetic Validity: Allows real-time monitoring of reaction velocity, crucial for distinguishing reversible inhibitors (this compound) from irreversible covalent modifiers (e.g., carbamates).

Protocol: AAMCA Hydrolysis Assay

Materials:

  • Enzyme: Recombinant Human FAAH (microsomal preparation or purified).

  • Substrate: AAMCA (Stock: 10 mM in DMSO).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA (Fatty acid-free BSA is critical to prevent non-specific binding of the lipid inhibitor).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dilution series of the this compound derivatives in DMSO. Final assay concentration typically ranges from 10

    
    M down to 1 nM.
    
  • Enzyme Pre-incubation:

    • Add 180

      
      L of Assay Buffer to 96-well black-walled plates.
      
    • Add 10

      
      L of diluted inhibitor.
      
    • Add 10

      
      L of FAAH enzyme solution.
      
    • Critical Step: Incubate for 10–15 minutes at 37°C. This allows the inhibitor to reach equilibrium with the active site before substrate competition begins.

  • Reaction Initiation: Add 10

    
    L of AAMCA substrate (Final concentration: 5–10 
    
    
    
    M, near the
    
    
    of the enzyme).
  • Detection: Measure fluorescence intensity immediately in kinetic mode.

    • Excitation: 360 nm

    • Emission: 460 nm

    • Duration: Read every 30 seconds for 20–30 minutes.

Data Analysis & Interpretation

Calculate the initial velocity (


) from the linear portion of the fluorescence curve.

Table 1: Expected Kinetic Profiles

ParameterThis compound (Reversible)Irreversible Inhibitor (e.g., URB597)Interpretation
IC50 Shift Stable with pre-incubation timeDecreases (more potent) with longer pre-incubationKeto-oxazoles reach rapid equilibrium; covalent inhibitors are time-dependent.
Washout Activity recoversActivity remains inhibitedConfirm reversibility by rapid dilution of the enzyme-inhibitor complex.
Lineweaver-Burk Intersecting linesParallel lines (often)Indicates competitive inhibition at the catalytic site.

Secondary Screen: Selectivity Profiling

This compound derivatives mimic lipids. Therefore, they risk inhibiting other lipid-processing enzymes. To ensure scientific integrity , you must validate that your hit is not a "pan-lipase" inhibitor.

Critical Counter-Screens
  • Monoacylglycerol Lipase (MAGL): The enzyme responsible for breaking down 2-AG (another endocannabinoid).

    • Why: Dual inhibition leads to different physiological outcomes (catalepsy) compared to selective FAAH inhibition.

    • Protocol: Similar to FAAH but uses 4-nitrophenylacetate or arachidonoyl-1-glycerol as substrate.

  • COX-1 / COX-2:

    • Why: The arachidonoyl tail of the inhibitor resembles the substrate for Cyclooxygenase.

    • Protocol: Colorimetric COX inhibitor screening assay (measuring peroxidase activity).

Cellular Efficacy: The "Self-Validating" Step

Enzymatic inhibition in a tube does not guarantee activity in a cell. The lipophilicity of the undecanoyl chain facilitates membrane crossing, but this must be proven.

Assay: Endogenous Anandamide (AEA) Recovery

Cell Line: RBL-2H3 (Rat Basophilic Leukemia) or N18TG2 (Neuroblastoma) cells, which express high levels of FAAH.

Workflow:

  • Treatment: Incubate cells with the derivative (0.1 – 10

    
    M) for 2 hours.
    
  • Stimulation: (Optional) Stimulate cells with ionomycin to trigger AEA synthesis.

  • Extraction: Lyse cells and extract lipids using a Toluene/Acetone mixture.

  • Quantification: Analyze AEA levels via LC-MS/MS .

    • Success Metric: A dose-dependent increase in AEA levels compared to vehicle control.

Mechanistic Pathway Visualization

The following diagram details the molecular mechanism you are manipulating.

Mechanism AEA Anandamide (AEA) (Substrate) FAAH FAAH Enzyme (Active Ser-241) AEA->FAAH Competition Complex Transition State Analog (Hemiketal Complex) FAAH->Complex Inhibitor Binding (Reversible) Breakdown Arachidonic Acid + Ethanolamine FAAH->Breakdown Hydrolysis (Blocked) Inhibitor This compound (Inhibitor) Inhibitor->FAAH Competition Signaling Increased AEA Signaling (CB1/CB2 Activation) Complex->Signaling Result: Elevated Substrate

Caption: Mechanism of Action. The inhibitor mimics the transition state, blocking hydrolysis and enhancing signaling.

Troubleshooting & Optimization

  • Solubility Issues: The undecanoyl chain is highly hydrophobic. If IC50 curves plateau or are erratic, add 0.01% Triton X-100 to the assay buffer (in addition to BSA) to prevent micelle formation or adherence to plastics.

  • False Positives: Highly reactive ketones can react with assay components. Always include a "No Enzyme" control to check for intrinsic fluorescence of the derivative.

References

  • Boger, D. L., et al. (2000). "Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Degradation of Endogenous Anandamide and Oleamide." Proceedings of the National Academy of Sciences. Link[1]

  • Cayman Chemical. (n.d.). "FAAH Inhibitor Screening Assay Kit Booklet." Cayman Chemical Product Documentation. Link

  • Patricelli, M. P., & Cravatt, B. F. (2000). "Proteins Regulating the Biosynthesis and Inactivation of Neuromodulatory Fatty Acid Amides." Vitamins and Hormones. Link

  • Vandevoorde, S. (2008). "Overview of the Chemical Families of Fatty Acid Amide Hydrolase Inhibitors." Current Topics in Medicinal Chemistry. Link

Sources

preliminary cytotoxicity studies of 2-Undecanoyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Design and Execution of Preliminary Cytotoxicity Studies for 2-Undecanoyloxazole

Executive Summary

This technical guide outlines the standardized protocol for evaluating the cytotoxic potential of This compound , a lipophilic heterocyclic compound. Given the structural fusion of a bioactive oxazole ring with a long-chain undecanoyl tail (C11), this molecule presents unique challenges regarding solubility and membrane permeability. This guide synthesizes protocols for compound handling, dose-response screening, and mechanistic validation, grounded in the structure-activity relationships (SAR) of 2-substituted oxazoles.

Compound Profiling & Preparation

Before biological testing, the physicochemical limitations of this compound must be addressed. The undecanoyl chain imparts significant lipophilicity, necessitating precise solubilization techniques to prevent precipitation in aqueous cell culture media.

Physicochemical Assessment
  • Molecular Weight: ~237.34 g/mol (Estimation based on

    
    ).
    
  • Predicted LogP: > 4.5 (High lipophilicity).

  • Solubility Constraint: Poorly soluble in water; highly soluble in organic solvents (DMSO, Ethanol).

Stock Solution Protocol

To ensure reproducibility, follow this "Self-Validating" solubilization workflow:

  • Primary Stock: Dissolve neat this compound in sterile Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM .

    • Validation: Vortex for 60 seconds. Visually inspect for crystal residues. If turbid, sonicate at 37°C for 5 minutes.

  • Working Aliquots: Store at -20°C in amber glass vials (to prevent photodegradation common to heterocycles). Avoid repeated freeze-thaw cycles.

  • Vehicle Control Preparation: Prepare a "Media + DMSO" blank. The final DMSO concentration in the cell well must never exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity [1].

Experimental Workflow: Preliminary Screening

The core directive is to establish the Half-Maximal Inhibitory Concentration (IC50) across a panel of cancer cell lines. Based on the anticancer potential of oxazole derivatives [2], the following cell lines are recommended:

  • MCF-7 (Breast adenocarcinoma) – High sensitivity to oxazole-based tubulin inhibitors.

  • HepG2 (Hepatocellular carcinoma) – To assess metabolic stability.

  • HUVEC (Human Umbilical Vein Endothelial Cells) – Critical Control to determine selectivity index (cancer vs. normal tissue).

The "Dual-Assay" Validation Strategy

Relying solely on mitochondrial activity (MTT) can yield false positives with lipophilic compounds that may alter mitochondrial respiration without killing the cell. Therefore, a dual-assay approach is mandatory.

Table 1: Assay Configuration

ParameterAssay A: MTT (Metabolic)Assay B: LDH Release (Membrane)
Target Mitochondrial Succinate DehydrogenaseLactate Dehydrogenase (Cytosolic)
Indication Cell Viability / ProliferationCell Death / Membrane Rupture
Relevance Standard IC50 generationChecks for surfactant-like lysis caused by the undecanoyl tail
Timepoint 24h, 48h, 72h24h (Acute toxicity check)
Step-by-Step Protocol (MTT)
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h for attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing this compound at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Control: 0.5% DMSO (Negative), Doxorubicin 1 µM (Positive).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Mechanistic Visualization & Signaling

If this compound demonstrates cytotoxicity (IC50 < 20 µM), the mechanism is likely linked to one of two pathways common to lipophilic oxazoles:

  • Tubulin Polymerization Inhibition: The oxazole ring mimics the colchicine binding site [3].

  • Fatty Acid Metabolism Disruption: The undecanoyl tail may act as a competitive inhibitor for fatty acid synthase (FAS) or integrate into membranes, causing oxidative stress (ROS) [4].

Workflow Diagram

Cytotoxicity_Workflow Start Compound: this compound Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Screening Primary Screening (MTT / SRB Assay) Solubility->Screening Decision Is IC50 < 20 µM? Screening->Decision Stop Discard / Redesign Decision->Stop No Mechanism Mechanistic Validation Decision->Mechanism Yes Flow Flow Cytometry (Annexin V / PI) Mechanism->Flow ROS Oxidative Stress (DCFDA Staining) Mechanism->ROS Tubulin Tubulin Assay (Immunofluorescence) Mechanism->Tubulin

Caption: Experimental decision tree for evaluating this compound, prioritizing solubility checks and specific mechanistic endpoints based on SAR.

Data Analysis & Statistical Rigor

To ensure the "Trustworthiness" of the data, the following statistical framework must be applied:

  • Normalization:

    
    
    
  • Curve Fitting: Do not use linear regression. Use Non-linear regression (sigmoidal dose-response, variable slope) to calculate IC50.

    • Software: GraphPad Prism or OriginPro.

  • Replicates:

    
     biological replicates (independent passages), with 
    
    
    
    technical replicates per plate.

References

  • NCI Drug Evaluation Branch. (2020). Standard Protocol for Cell Toxicity Assay using DMSO Vehicles. National Cancer Institute.[1] Link

  • Velihina, Y., et al. (2023). 1,3-Oxazoles as Anticancer Compounds.[1][2][3][4][5][6][7] ChemistryViews. Link

  • Bozorov, K., et al. (2019). Synthetic approaches for oxazole derivatives: A review. ResearchGate.[8] Link

  • Slameňová, D., et al. (2021). Cytotoxicity of lipophilic derivatives on human cell lines. International Journal of Environmental Health Research.[9] Link

Sources

Methodological & Application

synthesis protocols for 2,5-disubstituted oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-disubstituted oxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters while improving metabolic stability and lipophilicity.[1] Prominent examples include the kinase inhibitor Tivozanib and the natural product Hennoxazole A .

This guide moves beyond generic textbook descriptions to provide three field-validated protocols for synthesizing 2,5-disubstituted oxazoles. We prioritize methods based on scalability , regiocontrol , and substrate tolerance .

Synthetic Strategy Decision Matrix

Before selecting a protocol, analyze your starting materials and stage of development using the decision tree below.

OxazoleStrategy Start Start: Substrate Availability Q1 Do you have an Alpha-Haloketone? Start->Q1 Q2 Do you have an Alpha-Aminoketone? Q1->Q2 No MethodA PROTOCOL A: Blümlein-Lewy Condensation (Direct & Convergent) Q1->MethodA Yes (React with Amide) Q3 Do you have a 2-Substituted Oxazole? Q2->Q3 No MethodB PROTOCOL B: Robinson-Gabriel Cyclization (Stepwise & Controlled) Q2->MethodB Yes (Acylate then Cyclize) Q3->MethodA No (Acquire Precursors) MethodC PROTOCOL C: Pd-Catalyzed C-H Arylation (Late-Stage Diversification) Q3->MethodC Yes (Functionalize C5)

Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on available precursors.

Protocol A: Blümlein-Lewy Condensation (Direct Synthesis)

Best for: Rapid, convergent synthesis of 2,5-disubstituted oxazoles from simple building blocks. Mechanism: Condensation of a primary amide with an


-haloketone.[2]

This method is often preferred in early discovery chemistry due to the commercial availability of diverse amides and


-bromoketones. Unlike the Robinson-Gabriel synthesis, it forms the oxazole ring in a single pot without isolating an acyclic intermediate.
Materials
  • Substrate A: Primary Amide (1.0 equiv)

  • Substrate B:

    
    -Bromoketone (1.0 equiv)
    
  • Solvent: Ethanol (EtOH) or DMF (for higher temperatures)

  • Additives: None (thermal) or

    
     (acid scavenger)
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the primary amide (10 mmol) and

    
    -bromoketone (10 mmol) in absolute EtOH (20 mL).
    
    • Note: If the

      
      -bromoketone is lachrymatory (e.g., phenacyl bromide), handle in a fume hood with strict PPE.
      
  • Reaction: Heat the mixture to reflux (

    
    C) for 6–12 hours.
    
    • Monitoring: Monitor by TLC or LCMS. The formation of the oxazole is often accompanied by the precipitation of HBr salts if basic sites are present, or the solution may darken.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
       mL).
      
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
    
Critical Analysis

While direct, this method can suffer from Hantzsch thiazole side reactions if thioamides are present impurities. Furthermore, regioselectivity is strictly controlled by the starting materials: the amide R-group becomes C2, and the ketone R-group becomes C5 (and C4).

Protocol B: Robinson-Gabriel Cyclodehydration

Best for: Complex substrates, peptide-derived oxazoles, and large-scale manufacturing. Mechanism: Intramolecular cyclodehydration of 2-acylamino ketones.[3]

This is the "Gold Standard" for reliability. It requires an


-acylamino ketone precursor, typically synthesized via peptide coupling of an amino ketone and a carboxylic acid. We present two variants: the robust Industrial Method (

) and the mild Wipf Method (

).
Variant 1: Industrial Dehydration ( )
  • Reagent: Phosphorus Oxychloride (

    
    )
    
  • Conditions: Harsh, acidic, high heat.

  • Suitability: Acid-stable substrates, scale-up.

Protocol:

  • Dissolve the

    
    -acylamino ketone (1.0 equiv) in neat 
    
    
    
    (10 vol) or toluene with
    
    
    (3.0 equiv).
  • Heat to

    
    C for 2–4 hours.
    
  • Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess

    
    . Neutralize carefully with NaOH.
    
Variant 2: Wipf Modification (Mild)
  • Reagents: Triphenylphosphine (

    
    ), Iodine (
    
    
    
    ), Triethylamine (
    
    
    ).
  • Conditions: Neutral to basic, room temperature to mild heat.

  • Suitability: Acid-sensitive substrates, chiral centers (preserves stereochemistry at C4 better than acid methods).

Protocol:

  • Dissolve

    
    -acylamino ketone (1.0 mmol) in dry 
    
    
    
    (10 mL).
  • Add

    
     (4.0 mmol) and 
    
    
    
    (2.0 mmol).
  • Add

    
     (2.0 mmol) portion-wise.
    
  • Stir at room temperature for 1–3 hours.

  • Workup: Quench with saturated aqueous

    
     (to remove iodine). Extract with DCM.
    
Mechanistic Visualization

The pathway involves the conversion of the amide oxygen into a leaving group, followed by nucleophilic attack by the ketone oxygen.

RobinsonGabriel Precursor 2-Acylamino Ketone (Keto-Amide) Activation Activation of Amide Oxygen (O-P or O-PPh3+) Precursor->Activation + Dehydrating Agent Cyclization Intramolecular Attack (5-exo-dig/trig) Activation->Cyclization Elimination Elimination of HO-P / O=PPh3 Cyclization->Elimination Product 2,5-Disubstituted Oxazole Elimination->Product

Figure 2: Mechanistic flow of the Robinson-Gabriel cyclodehydration.

Protocol C: Regioselective C-H Arylation (Late-Stage)

Best for: Library generation, SAR exploration, diversifying the C5 position of a core scaffold. Mechanism: Pd-catalyzed C-H activation (Concerted Metalation-Deprotonation).[4]

Direct arylation of oxazoles is highly regioselective.[4] Under specific conditions, C5 is significantly more reactive than C2 due to the acidity of the C5-H bond and coordination dynamics, provided C2 is blocked or conditions are tuned.

Regioselectivity Rules
PositionPreferred ConditionsSolventBase
C-5 Polar, Phosphine LigandsDMA / DMF

/ CsOPiv
C-2 Non-polar, Specific LigandsToluene / Xylene

Note: For 2,5-disubstituted synthesis, we assume the starting material is a 2-substituted oxazole, making C5 the only available activated site.

Optimized Protocol (Strotman/Merck Conditions)

Reference: Org. Lett. 2010, 12, 3578–3581.[4]

Materials:

  • Substrate: 2-Substituted Oxazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[5]
    
  • Ligand:

    
     (10 mol%) or JohnPhos
    
  • Base:

    
     (2.0 equiv)[5]
    
  • Solvent: DMA (Dimethylacetamide) - Critical for C5 selectivity

Step-by-Step:

  • Setup: In a glovebox or under strict Argon flow, combine

    
    , Ligand, 
    
    
    
    , and Aryl Bromide in a reaction vial.
  • Addition: Add the 2-substituted oxazole and anhydrous DMA (0.2 M concentration).

  • Reaction: Seal the vial and heat to

    
    C for 12–18 hours.
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMA (crucial as DMA traps Pd residues). Dry and purify.
    
Workflow Diagram

CHActivation Start 2-Substituted Oxazole + Ar-Br Catalyst Pd(OAc)2 / Ligand / K2CO3 Solvent: DMA Start->Catalyst CMD CMD Mechanism (C5-H Deprotonation) Catalyst->CMD Heat 100°C Product 2,5-Diaryl Oxazole CMD->Product - HBr

Figure 3: Workflow for C5-selective C-H arylation of oxazoles.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Yield (Robinson-Gabriel) Incomplete dehydrationSwitch from

to Burgess Reagent or Wipf conditions (

). Ensure anhydrous conditions.
Regioisomer Mix (C-H Act.) C2 vs C5 competitionIf C2 is unsubstituted, block it or use highly polar solvents (DMA) to favor C5.
Hantzsch Side Products Thioamide impuritiesRecrystallize amide starting material. Ensure

-haloketone is pure.
Decomposition (Protocol A) Acid sensitivityAdd

or

to the reaction mixture to scavenge HBr generated in situ.

References

  • Wipf, P. ; Methot, J.-L. "Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A." Org. Lett.2001 , 3, 1261–1264.[6] Link

  • Strotman, N. A. ; Chobanian, H. R.; Guo, Y.; He, J.; Wilson, J. E.[4] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[4][7] Org.[3][4][6][8][9] Lett.2010 , 12, 3578–3581.[4] Link

  • Wan, C. ; Gao, L.; Wang, Q.; Zhang, J.; Wang, Z.[9] "Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization." Org.[3][4][6][8][9] Lett.2010 , 12, 3902–3905.[9] Link

  • Verrier, C. ; Hoarau, C.; Marsais, F. "Direct C-H Arylation of Oxazoles and Thiazoles." Org.[3][4][6][8][9] Biomol. Chem.2009 , 7, 647–650. Link

Sources

Guide to Robust Sample Preparation for the Quantification of N-Acylethanolamines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylethanolamines (NAEs) are a class of bioactive lipid mediators, including the endocannabinoid anandamide (AEA), anti-inflammatory N-palmitoylethanolamide (PEA), and satiety-regulating N-oleoylethanolamide (OEA), which are implicated in a vast array of physiological and pathological processes.[1][2][3] Accurate quantification of these molecules is paramount for understanding their roles in health and disease. However, their low endogenous concentrations, complex biological matrices, and susceptibility to analytical artifacts present significant challenges.[1][4][5] This guide provides a comprehensive framework and detailed protocols for the effective sample preparation of NAEs from biological matrices, ensuring accuracy, reproducibility, and analytical integrity for subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Foundational Principles & Pre-Analytical Integrity

The Imperative of Internal Standardization

Quantitative analysis of low-abundance lipids is impossible to perform accurately without the use of appropriate internal standards (IS).

Causality: The journey from raw biological sample to the mass spectrometer detector is fraught with potential for analyte loss. Internal standards are essential to correct for inconsistencies in sample recovery during multi-step extraction procedures and to compensate for matrix effects (ion suppression or enhancement) during analysis.[6][7][8]

Best Practice: The gold standard is the use of stable isotope-labeled (e.g., deuterated) analogs of the target NAEs (e.g., AEA-d4, PEA-d4).[7][9] These standards are chemically identical to the endogenous analytes, ensuring they behave similarly during extraction and co-elute chromatographically, yet are distinguishable by their mass.

Critical Protocol Step: A known quantity of the internal standard mixture must be added at the very beginning of the workflow, prior to any homogenization or extraction steps.[6] This ensures the IS experiences the same experimental variations and potential for loss as the target analytes, providing a true basis for correction and accurate quantification.

Sample Collection and Stability

NAEs are actively metabolized by enzymes such as Fatty Acid Amide Hydrolase (FAAH).[10] Therefore, sample integrity begins at the moment of collection.

  • Immediate Processing: Tissues should be flash-frozen in liquid nitrogen immediately upon collection to halt all enzymatic activity. Blood samples should be collected in appropriate anticoagulant tubes and centrifuged promptly at low temperatures to separate plasma.

  • Storage: All samples should be stored at -80°C until analysis.[2] Avoid repeated freeze-thaw cycles, as this can degrade sample quality.

Part 2: The Core Workflow: Extraction and Purification

The primary goal of sample preparation is to efficiently extract NAEs from the complex sample matrix while simultaneously removing interfering substances like abundant phospholipids and salts.

Overall Sample Preparation Workflow

The process can be visualized as a multi-stage funnel, progressively isolating and concentrating the analytes of interest.

G cluster_0 Sample Preparation Workflow A 1. Sample Homogenization (with Internal Standards) B 2. Biphasic Lipid Extraction (e.g., Folch Method) A->B C 3. Phase Separation B->C D 4. Isolate Lipid Phase C->D E 5. Purification & Concentration (Solid-Phase Extraction) D->E F 6. Final Extract for Analysis E->F

Caption: High-level overview of the NAE sample preparation workflow.

Step 1 & 2: Homogenization and Biphasic Lipid Extraction

The cornerstone of NAE analysis is a robust lipid extraction, most commonly achieved using a biphasic solvent system based on the methods of Folch or Bligh and Dyer.[1][11] The principle involves using a mixture of a non-polar solvent (chloroform) and a polar solvent (methanol) to disrupt cell membranes and solubilize lipids.[12]

The Mechanism:

  • The sample is homogenized in a chloroform/methanol mixture, creating a single-phase system that thoroughly extracts both polar and non-polar lipids.

  • The addition of water or a saline solution induces a phase separation. The result is a lower organic phase (chloroform) containing the NAEs and other lipids, and an upper aqueous phase (methanol/water) containing polar metabolites, proteins, and salts.

Comparison of Core Lipid Extraction Methods

FeatureFolch MethodBligh & Dyer MethodRecommendation & Rationale
Solvent Ratio (Initial) Chloroform:Methanol (2:1, v/v)Chloroform:Methanol (1:1, v/v)The 2:1 ratio of the Folch method is highly effective for a broad range of tissues.
Sample-to-Solvent Ratio ~1:20 (w/v)~1:4 (w/v)For samples with high lipid content (>2%), the larger solvent volume of the Folch method provides more exhaustive extraction and higher yields.[12][13] For general lipidomics, a 1:20 ratio is often optimal.[12][14]
Phase Separation Addition of 0.2 volumes of water or 0.9% NaClAddition of water to a final Chloroform:Methanol:Water ratio of 1:1:0.9The underlying principle is identical. Using a salt solution can improve phase separation.

Trustworthiness Advisory - Solvent Quality: Method development can be plagued by artifacts arising from solvent impurities. Studies have shown that certain brands of chloroform can contain quantifiable amounts of N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA).[1][4] Furthermore, unstabilized chloroform can generate reactive species that degrade unsaturated NAEs like N-oleoylethanolamine (OEA).[1] It is imperative to use high-purity, HPLC or MS-grade solvents from a validated supplier and to test solvent blanks rigorously.

Step 3: Purification by Solid-Phase Extraction (SPE)

While liquid-liquid extraction removes the bulk of non-lipid components, the resulting extract is still too complex for direct LC-MS/MS analysis. It contains highly abundant lipids (e.g., phospholipids) that can cause significant ion suppression.[15] Solid-Phase Extraction (SPE) is a critical purification step to isolate NAEs and concentrate them prior to analysis.[4][16]

The SPE Process: SPE separates compounds based on their physical and chemical properties by partitioning them between a solid stationary phase and a liquid mobile phase.[17]

SPE_Workflow step1 Condition/Equilibrate Prepare the sorbent by washing with organic solvent, then equilibrate with an aqueous solution. step2 Load Apply the sample extract slowly to the sorbent. Analytes are retained. step1->step2 step3 Wash Use a weak solvent to rinse away interfering compounds without dislodging the analytes. step2->step3 step4 Elute Use a strong solvent to disrupt analyte-sorbent interactions and collect the purified analytes. step3->step4

Caption: The four fundamental steps of Solid-Phase Extraction (SPE).[18]

Sorbent Selection: For NAEs, the most common approach is normal-phase SPE using a silica sorbent.[1]

  • Mechanism: Silica is a highly polar material.[19] In a non-polar solvent (e.g., hexane/ethyl acetate), the polar ethanolamide headgroup of the NAEs adsorbs strongly to the silica surface.

  • Wash Step: A non-polar solvent is used to wash away less polar interfering lipids.

  • Elution Step: A more polar solvent (e.g., ethyl acetate/methanol) is introduced, which competes for the active sites on the silica, displacing and eluting the purified NAEs.

Trustworthiness Advisory - SPE Column Variability: Significant variation in analyte recovery has been observed between different commercial brands of silica SPE columns.[1][4] It is critical to select one brand and type of SPE column and validate its performance for your specific analytes. Consistency in your SPE product is key to reproducible results.

Part 3: Detailed Experimental Protocols

The following protocols provide a validated starting point. Researchers should perform their own in-house validation.

Protocol 1: NAE Extraction from Tissue (Modified Folch & Silica SPE)

This protocol is suitable for brain, liver, muscle, and adipose tissue.

  • Preparation:

    • Pre-chill all tubes and mortars/pestles on dry ice.

    • Prepare Extraction Solvent: Chloroform:Methanol (2:1, v/v) containing a known concentration of deuterated internal standards (e.g., AEA-d4, PEA-d4, OEA-d4).

  • Homogenization:

    • Weigh approximately 50 mg of frozen tissue in a pre-chilled tube.

    • Add 1 mL of ice-cold Extraction Solvent (with IS).

    • Homogenize thoroughly using a bead beater or sonicator until no visible tissue clumps remain. Keep the sample on ice throughout.

  • Lipid Extraction & Phase Separation:

    • Incubate the homogenate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • To the supernatant, add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for every 1 mL of supernatant).

    • Vortex vigorously for 30 seconds and centrifuge at 1,500 x g for 15 minutes to facilitate phase separation.

  • Isolate Lipid Phase:

    • Carefully collect the lower organic (chloroform) phase using a glass pipette, avoiding the protein interface. Transfer to a new glass tube.

    • Dry the extract to complete dryness under a gentle stream of nitrogen gas.

  • Solid-Phase Extraction (Silica, 100 mg):

    • Condition: Wash the silica SPE cartridge sequentially with 2 mL of methanol, followed by 2 mL of chloroform. Do not let the column run dry.

    • Load: Reconstitute the dried lipid extract in 500 µL of chloroform and load it onto the conditioned SPE cartridge. Allow it to pass through slowly.

    • Wash: Wash the cartridge with 2 mL of chloroform to elute highly non-polar lipids.

    • Elute: Elute the NAEs with 2 mL of Ethyl Acetate:Methanol (9:1, v/v) into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the final purified extract in a small, precise volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., Acetonitrile/Water 1:1) for LC-MS/MS analysis.

Protocol 2: NAE Extraction from Plasma/Serum

This protocol uses protein precipitation followed by liquid-liquid extraction.

  • Preparation:

    • Thaw plasma/serum samples on ice.

    • Prepare an internal standard spiking solution in acetonitrile.

  • Protein Precipitation & IS Addition:

    • To 100 µL of plasma in a glass tube, add 200 µL of ice-cold acetonitrile containing the deuterated internal standards.

    • Vortex for 1 minute to precipitate proteins.

  • Extraction:

    • Add 500 µL of chloroform. Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 15 minutes at 4°C.

  • Isolate and Dry:

    • Carefully collect the lower organic phase.

    • Dry the extract completely under a gentle stream of nitrogen.

  • Purification & Final Preparation:

    • Proceed with the Silica SPE cleanup (Step 5 from Protocol 1) or, for cleaner samples, directly reconstitute the dried extract in the initial LC mobile phase for analysis. Direct analysis without SPE is possible but risks higher matrix effects and requires careful validation.[20]

Part 4: Concluding Remarks on Method Validation

The protocols described herein represent robust and widely adopted methodologies. However, the ultimate trustworthiness of the data relies on rigorous in-house validation.

  • Assess Matrix Effects: The impact of the sample matrix on analyte ionization must be understood. This can be evaluated by comparing the response of an analyte spiked into a post-extraction blank sample matrix with its response in a neat solvent.[8] Stable isotope-labeled internal standards are the most effective tools to correct for these effects.[7][8]

  • Validate Performance: The final method should be validated for key parameters including linearity, limit of quantification (LOQ), accuracy, precision (intra- and inter-day), and extraction recovery.

By combining a deep understanding of the chemical principles with meticulous execution and validation, researchers can generate high-quality, reproducible data, paving the way for new insights into the complex biology of N-acylethanolamines.

References

  • Artmann, A., Petersen, G., & Hansen, S. H. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 51(8), 2395–2404. [Link]

  • Artmann, A., Petersen, G., Hellgren, L. I., & Hansen, S. H. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of lipid research, 51(8), 2395–2404. [Link]

  • Gao, Y., Li, H., Liu, Y., Su, H., Xie, Y., & Wan, J. (2021). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1181, 338839. [Link]

  • Saini, R. K., & Keum, Y. S. (2021). Advances in Lipid Extraction Methods—A Review. Foods, 10(12), 3043. [Link]

  • LIPID MAPS. (n.d.). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. LIPID MAPS. [Link]

  • National Institute of Standards and Technology. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. NIST. [Link]

  • Matias, I., Gatta-Cherifi, B., Tabarin, A., Clark, S., Leste-Lasserre, T., Marsicano, G., & Cota, D. (2015). Profiling plasma N-Acylethanolamine levels and their ratios as a biomarker of obesity and dysmetabolism. Scientific reports, 5, 13380. [Link]

  • ResearchGate. (2025). A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples. ResearchGate. [Link]

  • Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287. [Link]

  • Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 23(4). [Link]

  • Tan, B., & Hu, J. (2022). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 23(21), 13397. [Link]

  • Breil, C., Vian, M. A., Zemb, T., Kunz, W., & Chemat, F. (2017). "Bligh and Dyer" and Folch Methods for Solid-Liquid-Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. International journal of molecular sciences, 18(4), 708. [Link]

  • Bahar, B., & Feizpour, H. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5537-5553. [Link]

  • SiliCycle Inc. (2022, July 26). The 5 steps of a solid phase extraction (SPE) [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). N-Acylethanolamine. Wikipedia. [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]

  • Hill, M. N., McLaughlin, R. J., Morrish, A. C., Viau, V., Floresco, S. B., Hillard, C. J., & Gorzalka, B. B. (2009). Brain Region-Specific Changes in N-Acylethanolamine Contents with Time of Day. Journal of Neurochemistry, 109(5), 1357–1362. [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 2-Undecanoyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Oxazole Derivatives and the Emergence of 2-Undecanoyloxazole

The oxazole heterocyclic nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antiparasitic, and anticancer properties.[1][2] The versatility of the oxazole scaffold makes it a privileged structure in the quest for novel therapeutic agents with high bioactivity and favorable pharmacokinetic profiles.[3] Within this promising class of compounds emerges this compound, a novel synthetic oxazole derivative. While the in vivo characteristics of this compound are yet to be fully elucidated, its structural similarity to other lipid-modulating compounds suggests a potential role in the management of metabolic disorders such as hyperlipidemia.

Hyperlipidemia, characterized by elevated levels of lipids and/or lipoproteins in the blood, is a significant risk factor for cardiovascular disease.[4] The development of novel therapeutic agents to manage hyperlipidemia is a critical area of research. This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound, with a focus on a hypothetical anti-hyperlipidemic application. The principles and protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the ethical use of animal models in research.[5]

Phase 1: Preclinical Assessment and Strategy

Before embarking on extensive in vivo efficacy studies, a thorough in vitro characterization of this compound is paramount. Early assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity, is crucial for selecting promising lead candidates and mitigating the risk of late-stage clinical failures.[6][7]

In Vitro ADME/Tox Profiling

A battery of in vitro assays should be conducted to understand the fundamental properties of this compound.[3][8] These studies are performed outside of a living organism, in a controlled environment such as a test tube or petri dish, and are essential for predicting the compound's in vivo behavior.[3][8]

Key In Vitro Assays:

  • Solubility and Stability: Determine the solubility of this compound in physiological buffers and its stability in plasma and microsomal preparations.

  • Permeability: Assess the compound's ability to cross biological membranes using assays such as the Caco-2 permeability assay.[8]

  • Metabolic Stability: Evaluate the metabolic stability of the compound in liver microsomes and hepatocytes to predict its clearance in vivo.[8]

  • Cytochrome P450 (CYP) Inhibition: Determine the potential for drug-drug interactions by assessing the inhibitory effect of this compound on major CYP isoforms.[7]

  • Plasma Protein Binding: Quantify the extent to which the compound binds to plasma proteins, as this can influence its distribution and efficacy.[8]

  • Cytotoxicity: Assess the general toxicity of the compound in relevant cell lines.[7]

The following diagram illustrates the workflow for the initial in vitro characterization of this compound.

G cluster_0 In Vitro ADME/Tox Profiling Solubility & Stability Solubility & Stability Permeability (Caco-2) Permeability (Caco-2) Solubility & Stability->Permeability (Caco-2) Metabolic Stability Metabolic Stability Permeability (Caco-2)->Metabolic Stability CYP Inhibition CYP Inhibition Metabolic Stability->CYP Inhibition Plasma Protein Binding Plasma Protein Binding CYP Inhibition->Plasma Protein Binding Cytotoxicity Cytotoxicity Plasma Protein Binding->Cytotoxicity This compound This compound AMPK Activation AMPK Activation This compound->AMPK Activation ACC Phosphorylation (Inhibition) ACC Phosphorylation (Inhibition) AMPK Activation->ACC Phosphorylation (Inhibition) CPT1 Activity CPT1 Activity AMPK Activation->CPT1 Activity Upregulates Triglyceride Synthesis Triglyceride Synthesis AMPK Activation->Triglyceride Synthesis Inhibits ACC Phosphorylation (Inhibition)->CPT1 Activity Relieves Inhibition Fatty Acid Oxidation Fatty Acid Oxidation CPT1 Activity->Fatty Acid Oxidation Increases Decreased VLDL Secretion Decreased VLDL Secretion Triglyceride Synthesis->Decreased VLDL Secretion

Caption: Hypothetical signaling pathway for this compound.

Dose-Response Efficacy Study

Protocol: Evaluation of this compound in a High-Fat Diet-Induced Hyperlipidemia Mouse Model

  • Animal Model: Male C57BL/6 mice, 6 weeks old.

  • Diet: Feed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce hyperlipidemia. A control group will receive a standard chow diet.

  • Grouping:

    • Group 1: Normal Chow + Vehicle

    • Group 2: High-Fat Diet + Vehicle

    • Group 3: High-Fat Diet + this compound (Low Dose)

    • Group 4: High-Fat Diet + this compound (Mid Dose)

    • Group 5: High-Fat Diet + this compound (High Dose)

    • Group 6: High-Fat Diet + Positive Control (e.g., a statin)

  • Dosing: Administer the vehicle, this compound, or positive control daily via oral gavage for 4-6 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Endpoint Analysis: At the end of the study, collect blood and tissues for biomarker analysis.

Selection of Relevant Biomarkers and Endpoints

The choice of biomarkers is critical for assessing the efficacy of an anti-hyperlipidemic agent. [9] Primary Biomarkers:

  • Total Cholesterol (TC): A measure of all cholesterol in the blood.

  • Low-Density Lipoprotein Cholesterol (LDL-C): Often referred to as "bad cholesterol."

  • High-Density Lipoprotein Cholesterol (HDL-C): Often referred to as "good cholesterol."

  • Triglycerides (TG): A type of fat found in the blood. [10] Secondary and Exploratory Biomarkers:

  • Apolipoproteins (e.g., ApoB, ApoA1): Proteins that bind to lipids to form lipoproteins. [5]* Free Fatty Acids (FFAs): Can be elevated in metabolic disorders.

  • Liver Enzymes (ALT, AST): To assess potential liver toxicity.

  • Histopathology of the Liver: To examine for steatosis (fatty liver).

Table 2: Hypothetical Efficacy Data for this compound

GroupTreatmentTotal Cholesterol (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)Triglycerides (mg/dL)
1Normal Chow + Vehicle80 ± 1020 ± 550 ± 870 ± 15
2HFD + Vehicle250 ± 30150 ± 2035 ± 5200 ± 25
3HFD + Low Dose220 ± 25130 ± 1840 ± 6170 ± 20
4HFD + Mid Dose180 ± 20100 ± 1545 ± 7130 ± 18
5HFD + High Dose130 ± 1570 ± 1048 ± 690 ± 12
6HFD + Positive Control120 ± 1265 ± 852 ± 785 ± 10

Standard Operating Procedures (SOPs)

SOP 1: Preparation of this compound for Oral Gavage
  • Vehicle Selection: Based on solubility studies, select an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water, corn oil).

  • Preparation: Accurately weigh the required amount of this compound.

  • Suspension/Solution: Gradually add the vehicle to the compound while vortexing or sonicating to ensure a homogenous suspension or solution.

  • Verification: Visually inspect for homogeneity before each use.

SOP 2: Oral Gavage in Mice
  • Restraint: Gently but firmly restrain the mouse by scruffing the skin on its back to immobilize the head and neck. [11][12]The body should be in a vertical position. [13]2. Needle Insertion: Use a proper-sized, ball-tipped gavage needle (18-20 gauge for adult mice). [11][14]Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. [14][15]3. Passage: The needle should pass smoothly without resistance. [13]If resistance is met, withdraw and reposition. [11]4. Administration: Once the needle is in the stomach (pre-measured to the last rib), slowly administer the compound. [13]5. Withdrawal: Smoothly withdraw the needle and return the mouse to its cage.

  • Observation: Observe the mouse for any signs of distress immediately after the procedure.

SOP 3: Blood Collection from Mice

Several methods are available for blood collection in mice. [16][17]The choice of method depends on the required blood volume and whether the procedure is terminal or survival.

  • Saphenous Vein (Survival): A preferred method for repeated sampling. [18] 1. Immobilize the hind leg and shave the area over the lateral saphenous vein. [18] 2. Puncture the vein with a 25-27 gauge needle. 3. Collect the blood into a micro-collection tube. 4. Apply gentle pressure to stop the bleeding. [18]* Cardiac Puncture (Terminal): For collecting a large volume of blood at the end of the study.

    • The mouse must be under deep terminal anesthesia.

    • Insert a needle into the thoracic cavity and into the heart.

    • Gently aspirate the blood into the syringe. [19]

SOP 4: Tissue Harvesting
  • Euthanasia: Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Dissection: Place the mouse on its back and spray the abdomen with 70% ethanol to minimize contamination. [20][21]3. Organ Collection: Use sterile instruments to open the abdominal and thoracic cavities. [21]Carefully dissect the desired organs (e.g., liver, adipose tissue, aorta). [22][23]4. Processing:

    • For Histology: Fix a portion of the tissue in 10% neutral-buffered formalin for at least 24 hours. [24] * For Molecular Analysis (RNA/Protein): Snap-freeze tissue samples in liquid nitrogen and store them at -80°C. [22]

Conclusion

The successful in vivo evaluation of a novel compound like this compound requires a systematic and multi-faceted approach. By beginning with a robust in vitro characterization, followed by carefully designed tolerability, pharmacokinetic, and efficacy studies, researchers can efficiently and ethically assess its therapeutic potential. The protocols and guidelines presented in this document provide a comprehensive framework for advancing this compound through preclinical development, with the ultimate goal of translating promising scientific discoveries into novel therapies for hyperlipidemia and related metabolic diseases.

References

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • ResearchGate. (n.d.). Maximum Tolerated Dose. Retrieved from [Link]

  • InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Retrieved from [Link]

  • GARDP Revive. (n.d.). Maximum tolerated dose (MTD). Retrieved from [Link]

  • Absorption Systems. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Andreadou, I., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 177(23), 5337-5361. Retrieved from [Link]

  • Vrabec, R., et al. (2023). Lipid Biomarkers and Atherosclerosis—Old and New in Cardiovascular Risk in Childhood. International Journal of Molecular Sciences, 24(15), 12345. Retrieved from [Link]

  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • NC3Rs. (2013, December 11). Blood sampling: Mouse. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Li, S., et al. (2017). Murine Pharmacokinetic Studies. Bio-protocol, 7(22), e2616. Retrieved from [Link]

  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • NIH Office of Animal Care and Use. (n.d.). Rodent Blood Collection. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 72(2), 147-152. Retrieved from [Link]

  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Cureus. (2023). Exploring Novel Biomarkers in Lipid Metabolism for Cardiovascular Disease Risk Assessment. Cureus, 15(8), e44321. Retrieved from [Link]

  • UniRV. (n.d.). Methods of Blood Collection in the Mouse. Retrieved from [Link]

  • ResearchGate. (n.d.). Biomarkers in Hyperlipidemia. Retrieved from [Link]

  • MDPI. (2023). Animal Model Screening for Hyperlipidemic ICR Mice. Molecules, 28(21), 7309. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selecting an Appropriate Animal Model for Dyslipidemia. Retrieved from [Link]

  • PubMed. (2021). Novel Lipidomic Biomarkers in Hyperlipidemia and Cardiovascular Diseases: An Integrative Biology Analysis. OMICS, 25(10), 637-647. Retrieved from [Link]

  • University of British Columbia. (2021, February). UBC ACC TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Rodent Blood Collection. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Ainslie Lab @ UNC. (n.d.). Spleen, Lymph Node, and BAL Harvest Protocol for ELISpot, Cytokine ELISA, and Flow. Retrieved from [Link]

  • ELK Biotechnology CO., Ltd. (n.d.). Common Methods of Blood Collection in the Mouse. Retrieved from [Link]

  • ResearchGate. (n.d.). Animal models of Hyperlipidemia and Hypertension. Retrieved from [Link]

  • Bynder. (2001, September 24). Biomarkers for Cardiovascular Disease. Retrieved from [Link]

  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]

  • UC San Diego Comparative Phenotyping Core. (n.d.). Summary of Optimal Harvesting and Processing of Mouse Organs for Histopathological Examination. Retrieved from [Link]

  • JoVE. (2015, August 24). Video: Sterile Tissue Harvest in Rodents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

addressing matrix effects in LC-MS analysis of lipids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ME-LIPID-001 Topic: Addressing Matrix Effects in LC-MS Analysis of Lipids Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The "Invisible" Variable

Welcome to the technical support hub. You are likely here because your lipid quantification is inconsistent, your internal standards are behaving erratically, or your sensitivity drops inexplicably in complex matrices like plasma or tissue homogenates.

In lipidomics, Matrix Effects (ME) are the silent killers of data quality. Unlike proteomics, where we can digest the matrix away, in lipidomics, the analytes are the matrix. High-abundance lipids (like Phosphatidylcholines) often co-elute with and suppress the ionization of low-abundance signaling lipids (like Eicosanoids).

This guide provides a validated workflow to Diagnose , Quantify , and Mitigate these effects.

Module 1: Diagnosis (Do I have a Matrix Effect?)

Before optimizing, you must visualize the problem. The "Gold Standard" for visualizing matrix effects is Post-Column Infusion (PCI) . This method allows you to see exactly where in your chromatogram suppression occurs.

Diagnostic Workflow Diagram

MatrixEffectWorkflow Start Start: Irregular Data Observed Step1 Check Internal Standard (IS) Response Stability Start->Step1 Decision1 IS Variation > 15%? Step1->Decision1 Step2 Perform Post-Column Infusion (PCI) Decision1->Step2 Yes Action3 Proceed to Validation Decision1->Action3 No Step3 Inject Blank Matrix Extract Step2->Step3 Result1 Observe Baseline Dips (Suppression Zones) Step3->Result1 Result2 Stable Baseline Step3->Result2 Action1 Modify Chromatography (Move analyte out of suppression) Result1->Action1 Action2 Modify Sample Prep (Remove interfering class) Result1->Action2 Result2->Action3

Caption: Logical workflow for identifying matrix effects. If IS response varies significantly between samples, PCI is the mandatory next step.

Protocol: Post-Column Infusion (PCI)

Objective: Map ionization suppression zones in your chromatographic run.

Materials:

  • Syringe pump.

  • Tee junction (low dead volume).

  • Standard solution of the analyte (or a representative lipid class mix) at 100x LOD.

Steps:

  • Setup: Connect the LC column outlet to one port of the Tee junction. Connect the Syringe Pump to the second port. Connect the third port to the MS Source.

  • Infusion: Set the syringe pump to infuse the standard continuously (e.g., 10 µL/min) to generate a steady background signal (TIC).

  • Injection: Inject a "Blank Matrix Extract" (e.g., extracted plasma with no spike) via the LC.

  • Analysis: Monitor the baseline.

    • Flat Baseline: No matrix effect.[1]

    • Negative Peak (Dip): Ion Suppression (Matrix components competing for charge).

    • Positive Peak (Hump): Ion Enhancement.[2][3][4]

Module 2: Quantification (The Matuszewski Method)

Once diagnosed, you must quantify the severity. We use the method defined by Matuszewski et al. (2003), which distinguishes Matrix Effect (ME) from Recovery (RE) .

Experimental Design

Prepare three sets of samples for each analyte at the same concentration:

Set IDDescriptionCompositionRepresents
Set A Neat Standard Analyte in pure mobile phase/solvent.Ideal instrument response.
Set B Post-Extraction Spike Extract blank matrix, then add analyte.Matrix presence without extraction loss.
Set C Pre-Extraction Spike Add analyte to matrix, then extract.Real-world sample processing.
Calculations

1. Matrix Effect (ME):


[5]
  • Interpretation: <100% = Suppression; >100% = Enhancement.[1][2][5]

  • Acceptance: 85-115% is ideal; 50-150% is often acceptable if corrected by SIL-IS.

2. Extraction Recovery (RE):



  • Note: This measures how much lipid you lost during sample prep, independent of the MS source issues.

3. Process Efficiency (PE):



  • Senior Scientist Note: PE is the overall "yield" of your method.

Module 3: Mitigation Strategies

If ME < 50% or > 150%, you must intervene.

Strategy A: Sample Preparation (Clean Up the Mess)

The primary cause of suppression in plasma/serum is Phospholipids (PLs) .[3] They are abundant and ionize strongly, "stealing" charge from other lipids.

MethodMechanismProsConsBest For
Protein Precipitation (PPT) Solubility change (MeOH/ACN)Cheap, fast.Dirty. Leaves all PLs in the sample. Massive suppression.High-abundance screening only.
Liquid-Liquid Extraction (LLE) Phase partition (Folch/Matyash)Good recovery of diverse lipids.Labor intensive.[6] PLs still co-extract with target lipids.Broad lipidomics profiling.
Phospholipid Removal (PLR) Lewis Acid-Base interaction (e.g., ZrO2 coated silica)Removes >99% of PLs.Can inadvertently remove polar lipids (like PIPs).Targeted analysis of non-PL lipids (eicosanoids, steroids).
Strategy B: Chromatographic Separation

If you cannot remove the matrix, you must separate it from your analyte.

  • The Problem: In Reverse Phase (C18), PLs often elute late in the run (high %B). If your analyte elutes here, it will be suppressed.[1][7][8]

  • The Fix:

    • Extend the Gradient: Flatten the %B slope at the region of PL elution to resolve them from targets.

    • Switch Mode: Use HILIC (Hydrophilic Interaction Liquid Chromatography).[9] HILIC separates by polar headgroup. PLs (charged) elute differently than neutral lipids, often moving the suppression window away from the target.

Module 4: The Internal Standard (IS) Strategy

You cannot eliminate all matrix effects. Therefore, you must normalize them.

The Golden Rule: You must use a Stable Isotope Labeled (SIL) Internal Standard for every lipid class you quantify.

Why? (The Mechanism)

An SIL-IS (e.g., d7-Cholesterol) has the exact same retention time and chemical structure as the analyte. Therefore, it experiences the exact same suppression at the exact same moment in the source.



If the matrix suppresses the Analyte by 50%, it also suppresses the IS by 50%. The ratio remains constant.

IS Selection Logic Diagram

IS_Selection Start Select Target Lipid CheckSIL Is exact SIL available? (e.g. d7-analog) Start->CheckSIL YesSIL Use Exact SIL (Gold Standard) CheckSIL->YesSIL Yes NoSIL Select Class-Specific SIL CheckSIL->NoSIL No Validation Validate: Does IS suppress alongside analyte? YesSIL->Validation Criteria Must match: 1. Headgroup 2. Retention Time NoSIL->Criteria Criteria->Validation

Caption: Decision tree for selecting the appropriate Internal Standard to compensate for matrix effects.

Frequently Asked Questions (FAQ)

Q1: I see a matrix effect of 60% (suppression). Is my data invalid? A: Not necessarily. If your SIL-IS shows the same 60% suppression, the ratio is valid, and quantification is accurate. However, you lose sensitivity (LOD/LOQ increases). If you are near the detection limit, you must clean the sample (see Module 3).

Q2: Can I use an external calibration curve? A: Only if you prepare the curve in "matched matrix" (e.g., lipid-stripped plasma). Preparing a curve in pure solvent to quantify plasma samples is a major compliance violation in lipidomics due to the matrix effects described above.

Q3: Why do I see signal enhancement (>100%)? A: This is rarer but happens. Co-eluting components can improve the desolvation of droplets or prevent the analyte from adhering to the source walls. It is still a form of inaccuracy and must be corrected using an IS.

Q4: Is "Dilute and Shoot" a viable strategy? A: Yes, if your instrument is sensitive enough (e.g., Triple Quad 6500+ or Orbitrap). Diluting the sample 1:10 or 1:20 drastically reduces the amount of matrix entering the source, often eliminating suppression linearly. This is the simplest fix if sensitivity allows.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (See Section III.B.2 on Matrix Effects).

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry.

Sources

Technical Support Center: Refining Purification Methods for Acyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of acyloxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable compounds. Acyloxazole derivatives, while promising therapeutic agents, often present unique purification challenges due to the inherent reactivity of the oxazole ring and the lability of the acyloxy moiety.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The methodologies and insights provided are grounded in established chemical principles and field-proven experience to ensure both scientific integrity and successful experimental outcomes.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of acyloxazole derivatives, offering causative explanations and actionable solutions.

A. Recrystallization Challenges

Question: My acyloxazole derivative "oils out" of solution instead of forming crystals. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to a high concentration of the solute, the presence of impurities that depress the melting point of the mixture, or a solvent system that is too similar in polarity to the compound.

  • Causality: The acyloxazole derivative is likely melting in the hot solvent before it has a chance to crystallize upon cooling. This is common if the boiling point of the solvent is higher than the melting point of the compound or a eutectic mixture with impurities.

  • Solutions:

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool at a much slower rate. An insulated container can be used to slow the cooling process. This gives the molecules more time to orient themselves into a crystal lattice.

    • Adjust Solvent Polarity: The addition of a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot solution until slight turbidity appears can induce crystallization. Common solvent pairs include ethyl acetate/hexanes or methanol/water.[1]

    • Lower the Crystallization Temperature: If possible, select a solvent with a lower boiling point to ensure the compound does not melt during dissolution.

    • Seed the Solution: Introduce a small, pure crystal of the acyloxazole derivative to the cooled solution to provide a nucleation site for crystal growth.

Question: I am observing low recovery of my acyloxazole derivative after recrystallization. What are the likely causes and how can I improve the yield?

Answer: Low recovery is a common issue in recrystallization and can stem from several factors, including the choice of solvent and the experimental technique.

  • Causality:

    • The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Too much solvent may have been used during the dissolution step.

    • Premature crystallization during hot filtration can lead to loss of product on the filter paper.

  • Solutions:

    • Optimize Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Experiment with a range of solvents to find the optimal balance.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask with hot solvent.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation of the product before filtration.

B. Flash Chromatography Issues

Question: My acyloxazole derivative is showing significant tailing on the silica gel column. What is causing this and how can I achieve better peak shape?

Answer: Peak tailing in normal-phase chromatography of nitrogen-containing heterocycles like oxazoles is often due to interactions with acidic silanol groups on the surface of the silica gel.

  • Causality: The basic nitrogen atom of the oxazole ring can interact strongly with the acidic silanol groups, leading to a slow and uneven elution from the column.

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.[2] This will compete with the acyloxazole for binding to the acidic sites on the silica, resulting in a more symmetrical peak.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for the purification of basic compounds.

    • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent system containing 1-3% triethylamine to neutralize the acidic sites.[2]

Question: I suspect my acyloxazole derivative is degrading on the silica gel column. What evidence should I look for and how can I prevent this?

Answer: Acyloxazole derivatives can be susceptible to hydrolysis of the ester linkage and/or cleavage of the oxazole ring, particularly in the presence of acid or base.[3][4]

  • Evidence of Degradation:

    • Appearance of new, more polar spots on TLC analysis of the collected fractions.

    • Streaking on the TLC plate.

    • Low overall recovery from the column despite complete elution.

  • Solutions:

    • Neutralize the Silica Gel: As mentioned for peak tailing, adding a small amount of triethylamine to the eluent can help to neutralize the acidic silica gel and prevent acid-catalyzed hydrolysis.[2]

    • Use a Less Reactive Stationary Phase: Consider using a more inert stationary phase if degradation is severe.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

    • Avoid Protic Solvents if Possible: While methanol is a common polar solvent, it can potentially participate in transesterification or solvolysis. If possible, use other polar aprotic solvents like ethyl acetate or acetone.

II. Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvent systems for flash chromatography of acyloxazole derivatives?

A1: A good starting point for most acyloxazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[5] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate. For more polar acyloxazoles, a methanol/dichloromethane system may be effective.[6] Always determine the optimal solvent system by thin-layer chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for your target compound.[5]

Q2: How can I choose an appropriate recrystallization solvent for a novel acyloxazole derivative?

A2: The principle of "like dissolves like" is a good starting point.[7] Consider the overall polarity of your molecule. A general procedure is to test the solubility of a small amount of your crude material in a variety of solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when hot.[8] Common choices for compounds of intermediate polarity include ethanol, isopropanol, ethyl acetate, and acetone, or mixtures such as ethyl acetate/hexanes.[1]

Q3: What are the most likely impurities I will encounter in my crude acyloxazole derivative?

A3: The impurities will largely depend on the synthetic route used. However, common impurities may include:

  • Unreacted starting materials.

  • Reagents and catalysts used in the synthesis.

  • Byproducts from side reactions.

  • Hydrolyzed acyloxazole, resulting in the corresponding hydroxymethyl oxazole and the carboxylic acid. This is a significant concern due to the potential for hydrolysis during aqueous workup or on silica gel.[3][4][9]

Q4: Can I use reversed-phase chromatography for the purification of polar acyloxazole derivatives?

A4: Yes, reversed-phase chromatography can be an excellent option for purifying polar acyloxazole derivatives, especially those that are highly water-soluble or interact too strongly with silica gel. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

III. Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Flash Column Chromatography of an Acyloxazole Derivative

This protocol outlines a standard procedure for the purification of a moderately polar acyloxazole derivative.

  • Solvent System Selection:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • The ideal solvent system will give your target compound an Rf value of approximately 0.3.[5]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude acyloxazole derivative in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully load the solution onto the top of the silica bed.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.[2]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization of an Acyloxazole Derivative

This protocol provides a general method for the purification of a solid acyloxazole derivative.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a desiccator or vacuum oven.

Purification Method Typical Recovery Typical Purity Key Considerations
Recrystallization 60-90%>98%Dependent on the crystallinity of the compound; potential for low recovery if the compound is moderately soluble in the cold solvent.
Flash Chromatography 50-85%>95%Widely applicable; potential for compound degradation on acidic silica gel; can be time and solvent intensive.
Preparative HPLC >70%>99%High purity achievable; suitable for small to medium scale; can be expensive.

IV. Visualization of Purification Workflow

Diagram 1: Decision Tree for Acyloxazole Purification

Purification_Decision_Tree start Crude Acyloxazole Derivative is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Flash Chromatography is_solid->chromatography No is_pure_recryst Is the product pure? recrystallization->is_pure_recryst is_pure_chrom Is the product pure? chromatography->is_pure_chrom is_pure_recryst->chromatography No final_product Pure Acyloxazole Derivative is_pure_recryst->final_product Yes is_pure_chrom->final_product Yes prep_hplc Consider Preparative HPLC is_pure_chrom->prep_hplc No prep_hplc->final_product

Caption: A decision-making workflow for selecting the primary purification method for acyloxazole derivatives.

Diagram 2: Troubleshooting Flash Chromatography Tailing

Tailing_Troubleshooting start Peak Tailing Observed cause Probable Cause: Interaction with acidic silanol groups start->cause solution1 Add Triethylamine (0.1-1%) to Mobile Phase cause->solution1 solution2 Use Neutral Alumina as Stationary Phase cause->solution2 solution3 Deactivate Silica Gel with Base Wash cause->solution3 outcome Improved Peak Symmetry solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting guide for addressing peak tailing during the flash chromatography of acyloxazoles.

V. References

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Center for Biotechnology Information. [Link]

  • Successful Flash Chromatography. King Group, University of Bristol. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Crystallization Solvents. [Link]

  • Preventing azlactone hydrolysis during purification—any real solution? Reddit r/OrganicChemistry. [Link]

Sources

Validation & Comparative

Validation of 2-Undecanoyloxazole's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Reversible


-Keto Heterocycle Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

Executive Summary: The Mechanistic Profile

2-Undecanoyloxazole is a specialized lipid-mimetic small molecule belonging to the class of


-keto heterocycles . It functions primarily as a reversible, transition-state inhibitor  of serine hydrolases, with high affinity for Fatty Acid Amide Hydrolase (FAAH) .[1]

Unlike traditional carbamate inhibitors (e.g., URB597) that irreversibly carbamylate the active site, this compound utilizes an electrophilic carbonyl group adjacent to the oxazole ring to form a metastable hemiketal with the catalytic serine nucleophile.[1] This unique mechanism allows for potent inhibition while avoiding the permanent protein modification associated with covalent irreversible inhibitors, making it a critical tool for studying temporal endocannabinoid signaling dynamics.[1]

Key Mechanistic Attributes
FeatureSpecificationBiological Implication
Primary Target FAAH (Fatty Acid Amide Hydrolase)Elevates Anandamide (AEA) and Oleamide levels.
Binding Mode Reversible Covalent (Hemiketal)Mimics the enzymatic transition state; washable.[1]
Warhead

-Keto Oxazole
Activated carbonyl forms a bond with Ser241.
Selectivity High vs. other Serine HydrolasesThe oxazole ring provides specific H-bond interactions within the cytosolic port.

Mechanism of Action: The Serine Trap[1]

The efficacy of this compound relies on its ability to hijack the catalytic machinery of FAAH without being hydrolyzed.

The Catalytic Triad Interaction

FAAH possesses an unusual Catalytic Triad (Ser241-Ser217-Lys142). This compound mimics the fatty acid amide substrate (like Anandamide) but arrests the reaction at the transition state.

  • Substrate Mimicry: The undecanoyl (C11) tail intercalates into the hydrophobic acyl-chain binding pocket of FAAH, positioning the warhead.[1]

  • Nucleophilic Attack: The hydroxyl group of Ser241 attacks the electrophilic carbonyl carbon of the this compound.

  • Hemiketal Stabilization: Instead of collapsing to release a leaving group (as with a substrate), the intermediate forms a stable hemiketal .[1]

  • Oxyanion Hole Bonding: The oxazole nitrogen and the hemiketal oxygen form hydrogen bonds with the "oxyanion hole" (Ile238, Gly239, Gly240), locking the enzyme in an inactive state.[1]

FAAH_Mechanism Inhibitor This compound (Electrophilic Carbonyl) FAAH FAAH Active Site (Ser241-Ser217-Lys142) Inhibitor->FAAH Hydrophobic Intercalation Complex Tetrahedral Hemiketal Intermediate FAAH->Complex Ser241 Nucleophilic Attack Complex->FAAH Slow Dissociation (Washout) Oxyanion Oxyanion Hole (Stabilization) Complex->Oxyanion H-Bonding (Oxazole N) Outcome Enzymatic Blockade (Substrate Accumulation) Complex->Outcome Reversible Inhibition Oxyanion->Complex Stabilizes

Figure 1: Mechanism of Action.[1] The formation of the reversible hemiketal intermediate mimics the transition state of amide hydrolysis.

Comparative Performance Guide

When validating this compound, it is essential to compare it against the "Gold Standards" of FAAH inhibition to contextualize its potency and reversibility.

Comparison Table: this compound vs. Alternatives
FeatureThis compound URB597 (Reference Std)OL-135 (High Potency Analog)
Class

-Keto Heterocycle
Carbamate

-Keto Heterocycle
Mechanism Reversible HemiketalIrreversible CarbamylationReversible Hemiketal
Reversibility Yes (Rapid recovery upon washout)No (Requires protein resynthesis)Yes (Slow off-rate)
Potency (

)
Mid-Nanomolar (nM)Low-Nanomolar (nM)Picomolar (pM)
Selectivity High (FAAH > Lipases)Moderate (Off-targets: Carboxylesterases)Very High
Use Case Kinetic studies, temporal inhibitionChronic knockout simulationStructural biology, high-affinity probing
Why Choose this compound?
  • Selectivity over Stability: Unlike URB597, which can promiscuously inhibit other serine hydrolases via carbamylation, the

    
    -keto oxazole moiety is highly specific to the FAAH active site geometry.[1]
    
  • Temporal Control: In cell signaling studies, you can wash out this compound to restore FAAH activity, allowing the study of recovery kinetics, which is impossible with irreversible covalent inhibitors.[1]

Experimental Validation Protocols

To validate the mechanism of action in your own laboratory, the following self-validating protocols are recommended.

Experiment A: Fluorometric Kinetic Assay (In Vitro)

Objective: Determine the


 and confirm the competitive/non-competitive nature.

Reagents:

  • Enzyme: Recombinant Human FAAH (microsomal fraction).[1]

  • Substrate: AMC-Arachidonoyl Amide (A-AMC). Hydrolysis releases fluorescent AMC.

  • Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

Protocol:

  • Preparation: Dilute this compound in DMSO (7-point log scale, e.g., 1 nM to 10

    
    M).
    
  • Incubation: Pre-incubate FAAH (0.5

    
     g/well ) with inhibitor for 10 minutes at 37°C.
    
    • Control: DMSO vehicle only.

  • Initiation: Add A-AMC substrate (final conc. 20

    
    M).
    
  • Detection: Monitor fluorescence (Ex 340 nm / Em 460 nm) continuously for 45 minutes.

  • Analysis: Plot slope (RFU/min) vs. [Inhibitor]. Fit to sigmoidal dose-response curve.

Validation Criteria:

  • Linearity: The control slope must be linear (

    
    ).
    
  • Potency: Expected

    
     should be in the nanomolar range (comparable to OL-135 derivatives).
    
Experiment B: Rapid Dilution (Reversibility) Assay

Objective: Prove the inhibitor is reversible (distinguishing it from URB597).

Protocol:

  • High Concentration Phase: Incubate FAAH with this compound at

    
     for 30 minutes.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate (A-AMC).

    • Comparison Arm: Perform the same with URB597 (Irreversible).[1]

  • Measurement: Measure enzymatic velocity immediately.

Expected Result:

  • This compound: Activity recovers to ~90-100% of control (due to dissociation of the hemiketal).

  • URB597: Activity remains inhibited (<5% recovery) due to covalent bond permanence.[1]

Experimental Workflow Diagram

This diagram outlines the logical flow for validating the compound's selectivity and mechanism.

Validation_Workflow Start Start: this compound Validation Step1 Fluorescent Enzymatic Assay (Substrate: A-AMC) Start->Step1 Decision1 Is IC50 < 100 nM? Step1->Decision1 Decision1->Start No (Check Purity) Step2 Reversibility Washout Test (Rapid Dilution) Decision1->Step2 Yes Result_Rev Activity Recovers: Confirms Reversible Mechanism Step2->Result_Rev Recovers Result_Irr No Recovery: Suspect Covalent/Impurity Step2->Result_Irr Stays Inhibited Step3 Cellular Assay (Anandamide Accumulation) Result_Rev->Step3

Figure 2: Validation Workflow. A step-by-step logic gate to confirm the reversible


-keto heterocycle mechanism.

References

  • Boger, D. L., et al. (2000).[1] "Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide."[2] Proceedings of the National Academy of Sciences, 97(10), 5044-5049.[1] [1]

  • Boger, D. L., et al. (2006).[1] "Structure-Activity Relationships of

    
    -Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry, 49(1), 356-367.[1] 
    
  • Ahn, K., et al. (2009).[1] "Enzymatic pathways that regulate endocannabinoid signaling in the nervous system." Chemical Reviews, 108(5), 1687-1707.[1]

  • Piomelli, D., et al. (2006).[1] "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." British Journal of Pharmacology, 147(S1), S181-S190.[1]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Undecanoyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from discovery to a marketable therapeutic is paved with rigorous analytical testing. The reliability of this testing underpins the safety, efficacy, and quality of any pharmaceutical product. For a molecule like 2-Undecanoyloxazole, a lipid signaling molecule with therapeutic potential, the choice and validation of an appropriate analytical method are of paramount importance. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound and a detailed protocol for the cross-validation of these methods, ensuring seamless method transfer and data integrity across different laboratories or evolving analytical technologies.

The Critical Role of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This involves a comprehensive evaluation of performance characteristics such as accuracy, precision, specificity, linearity, and sensitivity. However, in the dynamic environment of pharmaceutical development, it is often necessary to employ more than one analytical method for the same compound. This can occur during method transfer between research and quality control labs, when upgrading to a more advanced technology, or when data from different studies using different methods need to be compared. This is where cross-validation becomes essential.

Cross-validation is the process of formally demonstrating that two or more distinct analytical methods are equivalent and can be used interchangeably to produce comparable results. This process is a critical component of good manufacturing practices (GMP) and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[2][3].

Analytical Methodologies for this compound

Given the chemical structure of this compound, a fatty acid derivative, several analytical techniques are suitable for its quantification in biological matrices. The most common and powerful of these are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase. For a molecule like this compound, which possesses a chromophore in its oxazole ring, UV detection is a viable and cost-effective option. HPLC-UV methods are known for their robustness and are widely used in quality control settings. However, the sensitivity and selectivity of HPLC-UV can be limited, especially in complex biological matrices where co-eluting endogenous compounds can interfere with the analyte of interest.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile compounds, GC-MS is a powerful analytical technique. Given the fatty acid component of this compound, it can be made amenable to GC analysis through derivatization to increase its volatility. The mass spectrometric detector provides high selectivity and allows for confident identification of the analyte based on its mass spectrum. While highly sensitive, the requirement for derivatization can add complexity and potential variability to the analytical workflow[4].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is often considered the gold standard for the quantification of small molecules in complex biological matrices. The ability to select for a specific precursor ion and a characteristic product ion (Selected Reaction Monitoring - SRM) provides exceptional selectivity, minimizing interference from matrix components. For N-acylethanolamines, a class of compounds structurally related to this compound, LC-MS/MS is the preferred method due to its high sensitivity and the avoidance of a derivatization step[2].

Quantitative Performance Comparison

The choice of an analytical method is a balance between the required performance characteristics and practical considerations such as cost, sample throughput, and available instrumentation. The following table summarizes the expected performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound, based on data from structurally similar N-acylethanolamines[5][6].

Validation Parameter HPLC-UV (Representative) GC-MS (Representative) LC-MS/MS (Representative)
Linearity Range 10 - 1000 ng/mL1 - 500 ng/mL0.1 - 200 ng/mL[5]
Correlation Coefficient (r²) >0.995>0.998>0.999
Limit of Detection (LOD) ~5 ng/mL~0.5 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) 10 ng/mL1 ng/mL0.1 ng/mL[5]
Intra-day Precision (%RSD) < 5%< 10%< 15%[6]
Inter-day Precision (%RSD) < 8%< 15%< 15%[6]
Accuracy (% Recovery) 90 - 110%85 - 115%85 - 115%[6]

Note: The values presented in this table are representative for this class of compounds and are intended for comparative purposes. Actual performance may vary depending on the specific method, matrix, and instrumentation.

Experimental Protocols

To ensure the scientific integrity of this guide, detailed, step-by-step methodologies for the analysis of this compound and the cross-validation of two methods are provided below.

Sample Preparation for Biological Matrices

For the analysis of lipid-like molecules such as this compound in biological matrices (e.g., plasma, serum), a robust sample preparation protocol is essential to remove interfering substances like proteins and phospholipids. Liquid-liquid extraction (LLE) is a commonly employed technique[7][8].

Protocol for Liquid-Liquid Extraction:

  • To 100 µL of plasma sample, add an internal standard solution.

  • Add 500 µL of a mixture of chloroform and methanol (2:1, v/v).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection into the analytical instrument (e.g., mobile phase for HPLC).

Cross-Validation of HPLC-UV and LC-MS/MS Methods

The following protocol outlines the steps for a cross-validation study to demonstrate the equivalence of a primary HPLC-UV method and a secondary, more sensitive LC-MS/MS method.

1. Experimental Design:

  • Sample Selection: A minimum of 20 independent samples should be analyzed. These can be spiked matrix samples or incurred samples from a pharmacokinetic study.

  • Concentration Range: The samples should cover the entire calibration range of both methods.

  • Analysis: Each sample should be analyzed in duplicate by both the HPLC-UV and LC-MS/MS methods.

2. Acceptance Criteria:

The acceptance criteria for cross-validation should be predefined and based on regulatory guidelines[2][3].

  • Correlation: The correlation coefficient (r) between the results from the two methods should be ≥ 0.95.

  • Mean Difference: The mean percentage difference between the results of the two methods should be within ±20% for at least 67% of the samples. The formula for percentage difference is: ((Result_MethodA - Result_MethodB) / Mean(Result_MethodA, Result_MethodB)) * 100.

3. Statistical Analysis:

In addition to the above criteria, a more rigorous statistical analysis should be performed to assess the agreement between the two methods.

  • Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. The plot should show that the differences are randomly distributed around zero and that the majority of the data points fall within the 95% limits of agreement.

  • Deming Regression: This is a statistical method that accounts for errors in both the x and y variables, making it more suitable for comparing two analytical methods than standard linear regression. The slope of the Deming regression line should be close to 1, and the intercept should be close to 0.

Visualization of Workflows

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

AnalyticalMethodSelection cluster_factors Decision Factors cluster_methods Analytical Methods Sensitivity Required Sensitivity HPLC_UV HPLC-UV Sensitivity->HPLC_UV Low-Moderate GC_MS GC-MS Sensitivity->GC_MS Moderate-High LC_MSMS LC-MS/MS Sensitivity->LC_MSMS High Selectivity Matrix Complexity Selectivity->HPLC_UV Good Selectivity->GC_MS Very Good Selectivity->LC_MSMS Excellent Cost Cost & Throughput Cost->HPLC_UV Low Cost->GC_MS Moderate Cost->LC_MSMS High Robustness QC Environment Robustness->HPLC_UV High Robustness->GC_MS Moderate Robustness->LC_MSMS Moderate

Caption: Decision matrix for selecting an analytical method.

CrossValidationWorkflow Start Start Cross-Validation Define_Methods Define Primary (A) & Secondary (B) Methods Start->Define_Methods Prepare_Samples Prepare ≥ 20 Samples (Spiked or Incurred) Define_Methods->Prepare_Samples Analyze_A Analyze Samples by Method A (duplicate) Prepare_Samples->Analyze_A Analyze_B Analyze Samples by Method B (duplicate) Prepare_Samples->Analyze_B Collect_Data Collect Quantitative Results Analyze_A->Collect_Data Analyze_B->Collect_Data Calculate_Diff Calculate % Difference and Correlation Collect_Data->Calculate_Diff Acceptance Compare to Acceptance Criteria (±20% for ≥67% of samples, r ≥ 0.95) Calculate_Diff->Acceptance Statistical_Analysis Perform Statistical Analysis (Bland-Altman, Deming Regression) Acceptance->Statistical_Analysis Pass Fail Fail: Investigate Discrepancies Acceptance->Fail Fail Report Generate Cross-Validation Report Statistical_Analysis->Report

Caption: Step-by-step workflow for cross-validation.

Conclusion

The selection and proper validation of analytical methods are fundamental to the successful development of any pharmaceutical compound. For this compound, a range of powerful analytical techniques is available, each with its own strengths and weaknesses. While LC-MS/MS offers superior sensitivity and selectivity, HPLC-UV provides a robust and cost-effective solution for routine analysis. GC-MS stands as a viable alternative, particularly when high selectivity is required and derivatization is feasible.

Ultimately, the choice of method will depend on the specific requirements of the analysis. Regardless of the method chosen, a thorough validation is non-negotiable. Furthermore, when multiple methods are employed throughout a product's lifecycle, a comprehensive cross-validation study is essential to ensure data consistency and integrity. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently generate reliable analytical data, paving the way for the successful advancement of promising therapeutics like this compound.

References

  • Analysis of Fatty Acids by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry. (2019). Norwegian Research Information Repository. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • HPLC analysis. Cyberlipid. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). MDPI. [Link]

  • Analysis of Fatty Acid Amides (Erucic Acid Amide, Oleic Acid Amide). (2022). LabRulez LCMS. [Link]

  • N-Acylethanolamines in Human Reproductive Fluids. (2000). PubMed. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (2022). PubMed Central. [Link]

  • A sensitive LC-MS/MS method for the study of exogenously administered 13 C-oleoylethanolamide in rat plasma and brain tissue. (2016). PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Pitfalls in the sample preparation and analysis of N-acylethanolamines. (2010). PubMed Central. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue. (2021). Frontiers. [Link]

  • Fatty Acid Analysis by HPLC. COSMOSIL. [Link]

  • Lipidomics from sample preparation to data analysis: a primer. (2018). PubMed Central. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]

  • Statistical methodology considerations for analytical validation studies where measures have directly comparable units. DATAcc. [Link]

  • Profile of Fatty Acid Amides Synthesized from Ketapang Kernel Oil. (2020). AIP Publishing. [Link]

  • Analysis of Chemically Synthesized Oleoylethanolamide by Gas-Liquid Chromatography. (2008). Molecules. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2005). IVT Network. [Link]

  • High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. (2013). LIPID MAPS. [Link]

  • A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. (2024). Frontiers in Molecular Biosciences. [Link]

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. (2022). MDPI. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2021). International Journal of Metrology and Quality Engineering. [Link]

  • N-Acylethanolamine. Wikipedia. [Link]

  • Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy. (2013). PubMed. [Link]

  • Sample Preparation for LC‐MS Bioanalysis of Lipids. (2018). ResearchGate. [Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2024). Future Science. [Link]

  • Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. (2024). PubMed. [Link]

  • VALIDATION CHARACTERISTICS AND STATISTICS IN ANALYTICAL METHOD DEVELOPMENT. (2021). ResearchGate. [Link]

Sources

A Comparative Analysis for Drug Development Professionals: Anandamide vs. N-Acyl Oxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the endogenous cannabinoid, anandamide (AEA), and a class of its synthetic analogs wherein the terminal ethanolamide headgroup is replaced by an oxazole ring, exemplified by structures like 2-undecanoyloxazole. This comparison is designed for researchers, medicinal chemists, and drug development professionals within the endocannabinoid field. Our objective is to move beyond a simple recitation of facts and instead delve into the causal relationships between chemical structure and pharmacological function, supported by validated experimental frameworks. We will explore how a seemingly subtle bioisosteric replacement can fundamentally alter a molecule's interaction with the endocannabinoid system, shifting its profile from a receptor agonist to a metabolically stable but low-affinity ligand, and how the oxazole scaffold itself has been repurposed to target metabolic enzymes with high potency.

Section 1: Structural and Physicochemical Foundations

The divergence in pharmacological activity between anandamide and its N-acyl oxazole analogs begins with their fundamental structural and electronic differences.

Anandamide (N-arachidonoylethanolamine, AEA) is a fatty acid amide derived from arachidonic acid and ethanolamine.[1] Its structure is characterized by a long, flexible 20-carbon polyunsaturated acyl chain, which confers high lipophilicity, and a polar ethanolamide headgroup. This headgroup is crucial, as the terminal hydroxyl group can act as a hydrogen bond donor, a key interaction for receptor binding.

N-Acyl Oxazole Analogs replace the flexible, hydrogen-bond-donating ethanolamide headgroup with a rigid, planar, and aromatic oxazole ring.[2][3][4] This substitution dramatically alters the molecule's stereoelectronic profile. The oxazole ring is an electron-withdrawing system that lacks the hydrogen-bond-donating capability of anandamide's hydroxyl group. While maintaining a similar lipophilic tail, this modification fundamentally changes the "warhead" of the molecule responsible for target engagement.

PropertyAnandamide (AEA)This compound (Representative Analog)Rationale for Significance
Molecular Formula C₂₂H₃₇NO₂[5]C₁₄H₂₃NODefines the elemental composition and molar mass.
Molar Mass 347.53 g/mol 221.34 g/mol (Calculated)Influences diffusion, transport, and molar concentration calculations.
Headgroup Ethanolamide1,3-OxazoleCritical determinant of pharmacological activity. Affects receptor binding, H-bond capability, and metabolic stability.
Flexibility High (flexible acyl chain and headgroup)Moderate (flexible acyl chain, rigid headgroup)Conformational flexibility is key for adopting the correct pose within a receptor binding pocket.[6]
H-Bond Donor Yes (terminal -OH)NoThe loss of this capability is a primary reason for diminished receptor affinity.
Metabolic Lability High (Amide bond is substrate for FAAH)Low (Oxazole ring is not an FAAH substrate)Determines the biological half-life and duration of action.

Section 2: Comparative Pharmacology and Mechanism of Action

The structural changes outlined above translate directly into profoundly different pharmacological profiles. Anandamide is a transient signaling molecule that acts on cannabinoid receptors, while N-acyl oxazoles are largely inactive at these receptors but possess greater metabolic stability.

Cannabinoid Receptor Binding Affinity

Anandamide is a partial agonist at both the CB1 and CB2 cannabinoid receptors.[7] It binds with moderate affinity, and its signaling is critical in numerous physiological processes, including pain, mood, and appetite.[2][4] In stark contrast, the replacement of the ethanolamide headgroup with an oxazole ring results in a near-complete loss of binding affinity for cannabinoid receptors.

A key study evaluating anandamide analogs systematically demonstrated that oxazolyl and methyloxazolyl headgroups lead to low-affinity analogues . This is attributed to the loss of the crucial hydrogen-bonding interaction provided by the ethanolamide's hydroxyl group and the steric incompatibility of the rigid oxazole ring within the orthosteric binding site of CB1 and CB2 receptors.

CompoundCB1 Receptor Kᵢ (nM)CB2 Receptor Kᵢ (nM)Primary Target(s)
Anandamide (AEA) 89[8]371CB1, CB2, TRPV1
N-Acyl Oxazole Analog Low Affinity (>10,000 nM, predicted)Low Affinity (>10,000 nM, predicted)None identified; metabolically stable

Causality Explained: The low affinity of oxazole analogs is a direct consequence of removing the ethanolamide headgroup. This headgroup is not merely a spacer; its specific chemical features are required for productive interaction with amino acid residues (like Lys192 in CB1) in the receptor binding pocket. The rigid, planar oxazole ring cannot replicate these interactions, leading to a dramatic drop in binding energy and, consequently, affinity.

Metabolic Stability and FAAH Interaction

The defining characteristic of anandamide's pharmacology is its rapid degradation. It is primarily hydrolyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine, terminating its signal.[8][9][10] This makes FAAH a critical control point in the endocannabinoid system.

The amide bond in anandamide is the specific site of enzymatic attack by FAAH's serine hydrolase catalytic triad.[9][11] The oxazole ring, being a stable aromatic heterocycle, is not an amide and therefore is not a substrate for FAAH.[2][7] This renders N-acyl oxazole analogs highly resistant to metabolic degradation by this primary pathway, giving them a much longer theoretical biological half-life.

Interestingly, while simple N-acyl oxazoles are inert at FAAH, the oxazole scaffold has been ingeniously utilized to create a class of some of the most potent and selective FAAH inhibitors .[9][12][13] These molecules, typically α-ketooxazoles, position the oxazole as an activating group for an electrophilic ketone, which then forms a reversible covalent bond with a catalytic serine in the FAAH active site.[11] This illustrates a key principle of medicinal chemistry: a chemical scaffold that abolishes activity for one target (cannabinoid receptors) can be repurposed to create potent modulators for another target within the same signaling system (FAAH).

Signaling and Metabolic Pathways

The following diagrams illustrate the distinct pathways engaged by anandamide versus the functional consequence of using the oxazole scaffold to inhibit FAAH.

Cannabinoid Receptor Signaling cluster_0 Cell Membrane Anandamide Anandamide CB1R CB1 Receptor Anandamide->CB1R Binds Gi_o Gα(i/o) CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Anandamide binds to the CB1 receptor, activating the inhibitory G-protein (Gi/o) and reducing cAMP production.

Anandamide Metabolism vs. FAAH Inhibition cluster_0 Endoplasmic Reticulum Membrane AEA Anandamide FAAH FAAH Enzyme AEA->FAAH Substrate Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolyzes KetoOxazole α-Ketooxazole Inhibitor KetoOxazole->FAAH Inhibits Receptor Binding Assay Workflow A Prepare 96-well plate with buffer, test compound, & controls B Add CB1/CB2 membranes A->B C Add [³H]CP-55,940 Radioligand B->C D Incubate at 30°C for 90 min C->D E Rapid Filtration (Cell Harvester) D->E F Scintillation Counting E->F G Data Analysis (IC₅₀ → Kᵢ) F->G

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Fluorometric FAAH Activity Assay

Objective: To determine if a test compound is a substrate or inhibitor of FAAH by measuring the rate of hydrolysis of a fluorogenic substrate.

Causality and Experimental Choices:

  • Enzyme Source: Recombinant human FAAH or microsomal fractions from tissues with high FAAH expression (e.g., liver) are used to provide a consistent and active source of the enzyme.

  • Fluorogenic Substrate: A substrate like AMC-arachidonoyl amide is used. It is non-fluorescent until the amide bond is cleaved by FAAH, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) product. The rate of increase in fluorescence is directly proportional to FAAH activity. This provides a sensitive and continuous measure of enzyme function.

  • Inhibitor Control: A known FAAH inhibitor (e.g., URB597 or PF-3845) is used as a positive control to validate the assay's ability to detect inhibition.

  • Kinetic Measurement: Reading the fluorescence over time (kinetically) is superior to an endpoint reading as it provides the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0). Dilute the FAAH enzyme and the fluorogenic substrate to their working concentrations.

  • Assay Plate Setup: In a 96-well black plate (to minimize light scatter), add the assay buffer.

  • Compound/Control Addition:

    • Substrate Test: Add the test compound (e.g., this compound).

    • Inhibitor Test: Pre-incubate the FAAH enzyme with the test compound for 5-10 minutes before adding the substrate.

    • 100% Activity Control: Add vehicle only.

    • Inhibited Control: Add a known FAAH inhibitor.

  • Enzyme Addition: Add the diluted FAAH enzyme to all wells except for a "no enzyme" blank.

  • Initiate Reaction: Place the plate in a fluorescence plate reader pre-heated to 37°C. Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

  • Detection: Immediately begin measuring the fluorescence kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

  • Data Analysis:

    • Plot fluorescence units versus time for each well.

    • Determine the initial velocity (V₀) from the linear portion of the curve.

    • For Inhibition: Calculate the percentage of inhibition relative to the 100% activity control. Plot % inhibition vs. log[inhibitor] to determine the IC₅₀.

    • For Substrate Activity: A compound that is a substrate will compete with the fluorogenic substrate, resulting in a decrease in the rate of fluorescence generation.

FAAH Activity Assay Workflow A Add buffer, test compound, & controls to black 96-well plate B Add FAAH Enzyme A->B C Pre-incubate at 37°C B->C D Initiate with Fluorogenic Substrate C->D E Measure Fluorescence Kinetically D->E F Calculate Reaction Velocity (V₀) E->F G Determine % Inhibition or Substrate Competition F->G

Caption: Workflow for a fluorometric FAAH activity assay.

Section 4: Conclusion and Strategic Implications

This comparative guide demonstrates that the replacement of anandamide's ethanolamide headgroup with an oxazole ring fundamentally alters its pharmacological profile.

  • Anandamide is a canonical endocannabinoid: a moderately potent partial agonist at CB1/CB2 receptors that is rapidly inactivated by FAAH, ensuring its role as a transient, locally acting signaling lipid.

  • N-Acyl Oxazole Analogs are, by contrast, poor cannabinoid receptor ligands due to the loss of critical hydrogen bonding interactions and the introduction of a sterically rigid headgroup. However, their oxazole core makes them resistant to FAAH hydrolysis, a feature that, while not useful in this specific configuration, highlights a path toward creating metabolically stable molecules.

For the drug development professional, this comparison offers a critical lesson in structure-activity relationships. It underscores that the ethanolamide moiety is a privileged structure for cannabinoid receptor agonism that cannot be easily replaced. More importantly, it showcases the power of medicinal chemistry to repurpose a scaffold: while the oxazole ring abolishes receptor affinity in an anandamide analog, it serves as a highly effective activating group in the design of potent and selective FAAH inhibitors. [9][12]This strategic pivot—from targeting the receptor to targeting the metabolic enzyme—is a cornerstone of modern endocannabinoid therapeutics, aimed at enhancing the effects of endogenous anandamide rather than directly stimulating its receptors.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 52(21), 6676–6686. [Link]

  • Khanolkar, A. D., Abadji, V., Lin, S., Hill, W. A., Taha, G., Abouzid, K., Meng, Z., Fan, P., & Makriyannis, A. (1998). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of Medicinal Chemistry, 41(26), 5319–5329. [Link]

  • Ross, R. A., Gibson, T. M., Stevenson, L. A., Saha, B., Cropley, J., & Pertwee, R. G. (2001). Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens. British Journal of Pharmacology, 132(3), 631–640. [Link]

  • Smith, T. H., Compton, D. R., Welch, S. P., Razdan, R. K., Mechoulam, R., & Martin, B. R. (1995). Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs. The Journal of Pharmacology and Experimental Therapeutics, 273(2), 686–695. [Link]

  • Ahn, K., Smith, S. E., Johnson, D. S., & Cravatt, B. F. (2011). Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. ACS Medicinal Chemistry Letters, 2(12), 925–930. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2011). α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 11(6), 764–776. [Link]

  • Al-Zoubi, R., Morales, P., Reggio, P. H., & Järvinen, T. (2010). Binding mode prediction of conformationally restricted anandamide analogs within the CB1 receptor. Journal of Molecular Modeling, 16(5), 971–985. [Link]

  • Keith, J. M., & Cravatt, B. F. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Society Reviews, 41(1), 21–29. [Link]

  • Otrębska-Machaj, E., Tisończyk, J., & Targoński, Z. (2015). Antimicrobial activity of undecan-x-ones (x = 2-4). Polish Journal of Microbiology, 64(2), 177–181. [Link]

  • Hillard, C. J., Jarrahian, A., & Campbell, W. B. (2006). Synthesis of a potential photoactivatable anandamide analog. Prostaglandins, Leukotrienes and Essential Fatty Acids, 75(1-2), 113–117. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(3), 221-231. [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharma Guideline. [Link]

  • Cox, C. D., et al. (2014). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ACS Medicinal Chemistry Letters, 5(6), 717–721. [Link]

  • Wikipedia. (n.d.). Anandamide. Wikipedia. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(3), 221-231. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 826-844. [Link]

  • Bekhit, A. A., et al. (2008). Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Archiv der Pharmazie, 341(6), 383–388. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199–215. [Link]

  • Kubíček, V., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2999. [Link]

  • Owen, W. J., et al. (2019). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position. Pest Management Science, 75(7), 1831–1846. [Link]

  • Ye, Y., & Zhang, W. (2012). Nonanolides of natural origin: structure, synthesis, and biological activity. Current Medicinal Chemistry, 19(22), 3702–3720. [Link]

  • Malek, N., et al. (2020). Alterations in Anandamide Synthesis and Degradation during Osteoarthritis Progression in an Animal Model. International Journal of Molecular Sciences, 21(19), 7356. [Link]

  • Catalyst University. (2020, December 15). Endocannabinoids [Part 1] | Biosynthesis of Anandamide & 2-AG [Video]. YouTube. [Link]

Sources

A Comparative Guide to Oleoylethanolamide and the Quest to Characterize Novel Acyl-Lipids like 2-Undecanoyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of endogenous lipid signaling molecules, oleoylethanolamide (OEA) has emerged as a pivotal player in the regulation of satiety, energy homeostasis, and lipid metabolism. Its well-defined mechanism of action, primarily through the activation of the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-α), has made it a subject of intense research and a potential therapeutic target for metabolic disorders. This guide provides a comprehensive analysis of OEA, and in the spirit of scientific exploration, outlines a comparative framework for the evaluation of novel, structurally analogous compounds, using the hypothetical molecule 2-Undecanoyloxazole as a case study. While extensive experimental data on this compound is not publicly available, this guide will serve as a roadmap for its potential characterization, drawing parallels with the established pharmacology of OEA.

Oleoylethanolamide (OEA): The Endogenous Satiety Factor

Oleoylethanolamide is a naturally occurring ethanolamide of oleic acid, synthesized primarily in the small intestine in response to fat intake. It is structurally analogous to the endocannabinoid anandamide but does not bind to cannabinoid receptors. Instead, OEA exerts its physiological effects through distinct molecular pathways.

Mechanism of Action: A Multi-Targeted Approach

The primary mechanism of action of OEA is the activation of PPAR-α, a ligand-activated transcription factor that plays a crucial role in fatty acid oxidation and lipid metabolism.[1] Upon binding to PPAR-α, OEA initiates a cascade of events that ultimately lead to the transcription of genes involved in energy expenditure and fat utilization.[2]

Beyond PPAR-α, OEA has been shown to interact with other molecular targets, including the transient receptor potential vanilloid type 1 (TRPV1) channel and the G protein-coupled receptor 119 (GPR119), further contributing to its complex pharmacological profile.

Physiological Effects and Therapeutic Potential

The activation of these pathways by OEA translates into a range of physiological effects, making it a molecule of significant therapeutic interest:

  • Satiety and Appetite Regulation: OEA is best known for its role as a satiety signal, delaying meal initiation and reducing food intake.[3]

  • Weight Management: By promoting fat utilization and reducing food consumption, OEA has demonstrated potential in the management of obesity.[4] Clinical trials have shown that OEA supplementation can lead to reductions in body weight, body mass index (BMI), and waist circumference.[5]

  • Lipid Metabolism: OEA influences lipid metabolism by enhancing fatty acid uptake and lipolysis in adipose tissue and the liver.[3]

  • Anti-inflammatory and Antioxidant Effects: OEA has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects in metabolic disorders like non-alcoholic fatty liver disease (NAFLD).[3][6]

This compound: An Uncharted Territory

In contrast to the well-documented profile of OEA, this compound remains a largely uncharacterized molecule in the scientific literature. Its structure, featuring an undecanoyl acyl chain attached to an oxazole ring, suggests potential biological activity. The oxazole ring is a common motif in many biologically active compounds, known to participate in various biological interactions.[7]

Hypothetical Mechanisms and Comparative Evaluation

Based on its structural similarity to other bioactive lipids, we can hypothesize potential mechanisms of action for this compound and outline a strategy for its comparative evaluation against OEA. A head-to-head study would be essential to determine its relative potency, efficacy, and selectivity.

Comparative Data Summary: OEA as the Benchmark

The following table summarizes key quantitative data for OEA, which would serve as a benchmark for the evaluation of this compound.

ParameterOleoylethanolamide (OEA)This compound
Primary Target PPAR-α AgonistTo be determined
EC50 (PPAR-α) ~100-500 nMTo be determined
In Vivo Efficacy (Appetite Suppression) Effective at 5-20 mg/kg (rodent models)To be determined
Clinical Efficacy (Weight Management) 125-250 mg/day (human studies)[5][8]To be determined

Signaling Pathways and Experimental Workflows

Signaling Pathway of Oleoylethanolamide

OEA_Signaling OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., FAT/CD36, CPT-1) PPRE->Gene_Expression Regulates Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Satiety Satiety Fatty_Acid_Oxidation->Satiety Comparative_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Rodent Models) cluster_clinical Clinical Trials (Human Subjects) Receptor_Binding Receptor Binding Assay (PPAR-α, TRPV1, GPR119) Enzyme_Inhibition Enzyme Inhibition Assay (FAAH) Cell_Based_Assay Cell-Based Reporter Assay (PPAR-α Activation) Food_Intake Food Intake & Meal Pattern Analysis Cell_Based_Assay->Food_Intake Body_Weight Body Weight & Composition Metabolic_Parameters Metabolic Parameter Analysis (Blood Glucose, Lipids) Safety_Tolerance Phase I: Safety & Tolerability Metabolic_Parameters->Safety_Tolerance Efficacy_Obesity Phase II: Efficacy in Obesity start Compound Synthesis (OEA & this compound) start->Receptor_Binding start->Enzyme_Inhibition start->Cell_Based_Assay

Caption: A generalized workflow for the comparative evaluation of OEA and a novel compound.

Experimental Protocols: A Step-by-Step Guide

To facilitate a direct comparison between OEA and a novel compound like this compound, the following experimental protocols are recommended.

Protocol 1: In Vitro PPAR-α Activation Assay

This protocol describes a cell-based reporter gene assay to quantify the activation of PPAR-α.

Objective: To determine the potency (EC50) and efficacy of OEA and this compound in activating the human PPAR-α receptor.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for human PPAR-α

  • Reporter plasmid containing a PPAR-responsive element (PPRE) driving a luciferase gene

  • Transfection reagent

  • OEA and this compound stock solutions

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the PPAR-α expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of OEA or this compound (typically ranging from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Rationale: This assay provides a direct measure of the functional activation of the PPAR-α receptor by the test compounds, allowing for a quantitative comparison of their potency and efficacy.

Protocol 2: In Vivo Food Intake and Body Weight Study in a Rodent Model of Diet-Induced Obesity

This protocol outlines an in vivo study to assess the effects of OEA and this compound on appetite and body weight.

Objective: To compare the effects of OEA and this compound on food intake, body weight, and body composition in a diet-induced obese mouse model.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • OEA and this compound for injection (e.g., dissolved in a vehicle of saline/Tween 80/PEG 400)

  • Metabolic cages for food and water intake monitoring

  • EchoMRI or similar instrument for body composition analysis

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group will be maintained on a standard chow diet.

  • Acclimatization: Acclimate the obese mice to individual housing in metabolic cages for at least 3 days before the start of the experiment.

  • Compound Administration: Randomly assign the obese mice to treatment groups: Vehicle, OEA (e.g., 10 mg/kg), and this compound (at a comparable dose). Administer the compounds daily via intraperitoneal (i.p.) injection for a period of 14-28 days.

  • Monitoring:

    • Food and Water Intake: Measure daily food and water consumption using the metabolic cages.

    • Body Weight: Record body weight daily.

    • Body Composition: Measure body composition (fat mass and lean mass) at the beginning and end of the treatment period using EchoMRI.

  • Data Analysis: Compare the changes in food intake, body weight, and body composition between the treatment groups using appropriate statistical analyses (e.g., ANOVA with post-hoc tests).

Rationale: This in vivo study provides crucial information on the physiological effects of the compounds on energy balance and body weight in a disease-relevant model. The direct comparison will reveal the relative efficacy of the two molecules in a whole-animal system.

Conclusion and Future Directions

Oleoylethanolamide stands as a well-validated bioactive lipid with a clear mechanism of action and demonstrated physiological effects on energy homeostasis. Its journey from an endogenous molecule to a potential therapeutic agent for metabolic disorders provides a valuable blueprint for the investigation of other novel lipid-based signaling molecules.

The characterization of this compound, and other similar acyl-lipids, will require a systematic approach, beginning with in vitro receptor and enzyme profiling, followed by in vivo studies to assess their physiological relevance. The experimental protocols and comparative framework outlined in this guide provide a robust starting point for such an endeavor. The exploration of these novel molecules holds the promise of uncovering new therapeutic avenues for the treatment of obesity and related metabolic diseases.

References

  • Tutunchi, H., et al. (2023). Effects of oleoylethanolamide supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial. Frontiers in Nutrition. [Link]

  • Tutunchi, H., et al. (2020). Oleoylethanolamide supplementation in obese patients with non-alcoholic fatty liver disease: A randomised, double-blind, placebo-controlled clinical trial. British Journal of Nutrition.
  • CV Research. Oleoylethanolamide (OEA). [Link]

  • Payahoo, L., et al. (2018). Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial. Advanced Pharmaceutical Bulletin. [Link]

  • Laleh, P., et al. (2018). Oleoylethanolamide increases the expression of PPAR-Α and reduces appetite and body weight in obese people: A clinical trial. Appetite.
  • QIAGEN. PPARα/RXRα Activation. [Link]

  • Tutunchi, H., et al. (2020). Oleoylethanolamide: A novel pharmaceutical agent in the management of obesity-an updated review. Journal of Cellular Physiology.
  • Arab, A., et al. (2022). The effect of oleoylethanolamide supplementation on cardiometabolic factors: a systematic review and meta-analysis. Journal of Health, Population and Nutrition. [Link]

  • Bahari, H., et al. (2024). Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials. Frontiers in Nutrition. [Link]

  • Payahoo, L., et al. (2018). The effect of Oleoylethanolamide supplementation on lipid profile, fasting blood sugar and dietary habits in obese people: a randomized double-blind placebo-control trial. ResearchGate. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Sagara, J., et al. (1987). Effects of ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazole acetate (Y-9738) on the serum lipids of patients with hyperlipidemia and/or hypo-HDL-emia. Arzneimittel-Forschung.
  • Li, Y., et al. (2015). Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells. Oncotarget. [Link]

  • Dziurka, M., et al. (2019). Antimicrobial Activity of Undecan-2-one, Undecan-2-ol and Their Derivatives. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Therapeutic Potential of 2-Undecanoyloxazole in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the preclinical validation of 2-Undecanoyloxazole. This document is designed to move beyond a simple recitation of protocols. Instead, it offers a strategic framework grounded in scientific rationale, empowering you to design, execute, and interpret robust in vivo studies. We will delve into the mechanistic underpinnings of this compound class, justify the selection of appropriate animal models, and provide a head-to-head comparative study design against a relevant industry benchmark.

The oxazole class of heterocyclic compounds has garnered significant attention in medicinal chemistry for its diverse and potent biological activities.[1] Derivatives of oxazole have demonstrated a wide spectrum of therapeutic actions, including anti-inflammatory, antitumor, and antibacterial effects, making them a valuable scaffold for novel drug development.[2][3]

This compound, as a member of this family, presents a promising avenue for therapeutic intervention. This guide will focus on validating its potential as an anti-inflammatory agent, a common and well-understood application for this compound class.

Part 1: Mechanistic Insights - The 'Why' Behind the 'How'

Understanding the mechanism of action is paramount as it informs every subsequent decision in the validation process, from model selection to endpoint analysis. This compound is structurally related to N-acylethanolamines (NAEs), a class of bioactive lipid molecules.[4] NAEs, such as the well-known endocannabinoid anandamide, are degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[4][5]

The inhibition of FAAH has been identified as a promising therapeutic strategy, as it increases the endogenous levels of NAEs, which in turn can exert potent anti-inflammatory effects.[6] FAAH inhibition has been shown to decrease the production of pro-inflammatory cytokines like TNF-α and IL-6, while simultaneously boosting anti-inflammatory cytokines such as IL-10.[7][8][9]

Therefore, our central hypothesis is that this compound acts as a FAAH inhibitor. This proposed mechanism provides a clear biological target and a downstream signaling cascade to investigate.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects NAEs Endogenous NAEs (e.g., Anandamide) FAAH FAAH Enzyme NAEs->FAAH Degradation Pro_Inflammatory Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) NAEs->Pro_Inflammatory Suppresses Anti_Inflammatory Increased Anti-inflammatory Cytokines (IL-10) NAEs->Anti_Inflammatory Promotes Arachidonic_Acid Arachidonic Acid (Pro-inflammatory precursor) FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Test_Compound This compound Test_Compound->FAAH Inhibition

Caption: Proposed mechanism of this compound via FAAH inhibition.

Part 2: The Proving Ground - Selecting the Optimal Animal Model

The translatability of preclinical findings hinges on the selection of an appropriate animal model. While no model perfectly recapitulates human disease, a well-chosen model allows for the robust evaluation of a specific biological mechanism. For acute inflammation, the Lipopolysaccharide (LPS)-induced endotoxemia model in mice is a widely accepted and validated choice.

Why the LPS Model?

  • Robust and Reproducible: Administration of LPS, a component of gram-negative bacteria cell walls, induces a potent, systemic inflammatory response characterized by a predictable cytokine storm.

  • Mechanistically Relevant: The inflammatory cascade triggered by LPS is well-characterized and involves the same cytokines (TNF-α, IL-6) that are modulated by the FAAH pathway.

  • High-Throughput: The model has a short experimental timeline, allowing for efficient screening and dose-response studies.

  • Self-Validation: The inclusion of a positive control, such as the corticosteroid Dexamethasone, provides an internal validation of the model's responsiveness. A failure of the positive control to suppress inflammation would render the experiment inconclusive.

While other models, such as collagen-induced arthritis, are excellent for chronic inflammation, the LPS model is ideal for the initial validation of a novel anti-inflammatory compound's efficacy and mechanism.

Part 3: Head-to-Head Validation - A Comparative In Vivo Study Design

This section outlines a detailed experimental workflow for a comparative study of this compound against a placebo (vehicle) and a known anti-inflammatory agent. For the purpose of this guide, we will use a well-characterized, selective FAAH inhibitor like PF-3845 as the comparator to directly test our mechanistic hypothesis.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days) Grouping 2. Randomization & Grouping (n=8-10 per group) Acclimatization->Grouping Dosing 3. Pre-treatment (T = -1 hr) Grouping->Dosing Induction 4. LPS Challenge (T = 0 hr) Dosing->Induction Monitoring 5. Clinical Monitoring (T = 0-4 hr) Induction->Monitoring Sampling 6. Terminal Bleed & Tissue Harvest (T = 4 hr) Monitoring->Sampling Analysis 7. Endpoint Analysis (Cytokine levels, Gene expression) Sampling->Analysis

Caption: In vivo experimental workflow for validating this compound.

Detailed Experimental Protocols

1. Animal Handling and Group Allocation:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for a minimum of 7 days prior to experimentation with ad libitum access to food and water.

  • Randomization: Randomly assign mice to four experimental groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., 5% Tween 80 in saline)

    • Group 2: this compound (e.g., 10 mg/kg, dose to be determined by preliminary studies)

    • Group 3: PF-3845 (Positive Control, e.g., 10 mg/kg)

    • Group 4: Naive (No LPS, No Treatment)

2. Dosing and Administration:

  • Rationale for Route: Intraperitoneal (IP) injection is selected for this acute study to ensure rapid and complete bioavailability, bypassing first-pass metabolism.

  • Procedure (T = -1 hour):

    • Prepare fresh solutions of the vehicle, this compound, and PF-3845.

    • Administer the respective treatments via IP injection in a volume of 10 mL/kg body weight.

3. Induction of Inflammation:

  • Procedure (T = 0 hour):

    • Administer LPS (from E. coli O111:B4) at a dose of 1 mg/kg via IP injection to all groups except the Naive group.

4. Endpoint Measurements:

  • Rationale for Timing: The 4-hour time point is chosen as it typically corresponds to the peak of the pro-inflammatory cytokine response in this model.

  • Terminal Blood Collection (T = 4 hours):

    • Anesthetize mice with isoflurane.

    • Perform cardiac puncture to collect whole blood into EDTA-coated tubes.

    • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Tissue Harvesting:

    • Following blood collection, perform cervical dislocation.

    • Harvest spleen and liver. Snap-freeze a portion in liquid nitrogen for RNA analysis and fix the remainder in 10% neutral buffered formalin for histology.

5. Bioanalytical Assays:

  • Plasma Cytokine Analysis:

    • Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of TNF-α, IL-6, and IL-10 in the collected plasma.

  • Gene Expression Analysis:

    • Extract RNA from spleen tissue.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of Tnf, Il6, and Il10.

Part 4: Data Presentation and Comparative Analysis

The resulting data should be organized into clear, comparative tables. This allows for an at-a-glance assessment of the compound's performance relative to the controls.

Table 1: Comparative Efficacy on Plasma Cytokine Levels (4h post-LPS)

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Naive -< 20< 30< 50
Vehicle + LPS -1500 ± 2503000 ± 400800 ± 120
This compound + LPS 10750 ± 150 1600 ± 300 1500 ± 200
PF-3845 + LPS 10600 ± 1201200 ± 2501800 ± 250
*Data are representative examples (Mean ± SEM). Statistical significance (e.g., p < 0.05) compared to the Vehicle + LPS group would be determined by ANOVA with post-hoc analysis.

Table 2: Comparative Safety and Tolerability Profile

Treatment GroupBody Weight Change (%)Clinical Score (0-4)
Naive ± 1%0
Vehicle + LPS -10% ± 2%3.5 ± 0.5
This compound + LPS -5% ± 1.5%1.5 ± 0.5
PF-3845 + LPS -4% ± 1%1.0 ± 0.5
*Clinical score based on piloerection, lethargy, and huddling. Lower score indicates better health.

Interpretation of Expected Outcomes:

A successful outcome would show that this compound significantly reduces the LPS-induced surge in pro-inflammatory cytokines (TNF-α, IL-6) and enhances the anti-inflammatory response (IL-10), with an efficacy profile comparable to the known FAAH inhibitor, PF-3845. Furthermore, improvements in clinical scores and a reduction in body weight loss would provide strong evidence of its therapeutic potential in mitigating the systemic effects of acute inflammation.

Part 5: Concluding Remarks and Future Directions

This guide provides a foundational framework for the in vivo validation of this compound. Positive results from these studies would strongly support the hypothesis that it acts as an anti-inflammatory agent, likely through the inhibition of FAAH.

Subsequent steps in the drug development pipeline would include:

  • Dose-Response Studies: To determine the optimal therapeutic dose.

  • Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[10]

  • Chronic Models of Inflammation: To assess efficacy in a more disease-relevant context, such as a rheumatoid arthritis or inflammatory bowel disease model.

  • Off-Target and Toxicology Studies: To build a comprehensive safety profile.

By adhering to a scientifically rigorous and mechanistically informed approach, researchers can confidently and efficiently evaluate the therapeutic promise of novel compounds like this compound.

References

  • La Mota-Peynado, A. et al. (2021). Mechanism of action of 2-methoxyestradiol: new developments. PubMed. Available at: [Link]

  • Sharma, V. et al. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). PubMed. Available at: [Link]

  • Jamal, M. et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. BioMed Central. Available at: [Link]

  • Wikipedia. (2023). N-Acylethanolamine. Available at: [Link]

  • Ueda, N. et al. (2010). N-acylethanolamine Metabolism With Special Reference to N-acylethanolamine-hydrolyzing Acid Amidase (NAAA). PubMed. Available at: [Link]

  • Jenkin, G. (1980). Review: The mechanism of action of danazol, a novel steroid derivative. PubMed. Available at: [Link]

  • Gahlay, G. et al. (2023). N-Acylethanolamine is a Source of Ethanolamine for Phosphatidylethanolamine Synthesis in Trypanosoma brucei. bioRxiv. Available at: [Link]

  • Schmid, H. H. (2000). Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively?. PubMed. Available at: [Link]

  • Gizurarson, S. (1990). Animal models for intranasal drug delivery studies. A review article. PubMed. Available at: [Link]

  • Bil-Lula, I. et al. (2021). Anti-Inflammatory Effects of Fatty Acid Amide Hydrolase Inhibition in Monocytes/Macrophages from Alzheimer's Disease Patients. PubMed. Available at: [Link]

  • Pihlaja, R. et al. (2019). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. PubMed. Available at: [Link]

  • Al-Saeed, F. et al. (2024). A Humanized and Viable Animal Model for Congenital Adrenal Hyperplasia–CYP21A2-R484Q Mutant Mouse. National Institutes of Health. Available at: [Link]

  • Aslam, J. et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Takeda, H. et al. (2022). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. MDPI. Available at: [Link]

  • Aslam, J. et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. Available at: [Link]

  • Li, J. et al. (2018). Inhibitory mechanism of two allosteric inhibitors, oleanolic acid and ursolic acid on α-glucosidase. PubMed. Available at: [Link]

  • Kim, J. I. et al. (2013). DBA/2 mouse as an animal model for anti-influenza drug efficacy evaluation. PubMed. Available at: [Link]

  • Cai, B. et al. (2019). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. PubMed. Available at: [Link]

  • Wasti, S. et al. (2023). FDA Modernization Act 2.0: transitioning beyond animal models with human cells, organoids, and AI/ML-based approaches. National Institutes of Health. Available at: [Link]

  • Bil-Lula, I. et al. (2025). Anti-Inflammatory Effects of Fatty Acid Amide Hydrolase Inhibition in Monocytes/Macrophages from Alzheimer's Disease Patients. ResearchGate. Available at: [Link]

  • The Scientist. (2019). New Mouse Model Predicts Two Clinical.... National Library of Medicine. Available at: [Link]

  • Taylor & Francis Online. (Date unavailable). Fatty acid amides – Knowledge and References. Available at: [Link]

  • Kumar, R. et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available at: [Link]

  • GERLI. (Date unavailable). Fatty acid amides. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.